Antazoline
描述
属性
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFJDPCWQRWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride) | |
| Record name | Antazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022613 | |
| Record name | Antazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Antazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
91-75-8 | |
| Record name | Antazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Antazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-229, 120-122 °C | |
| Record name | Antazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Antazoline on Histamine H1 Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of antazoline, a first-generation antihistamine, at the histamine H1 receptor (H1R). Tailored for researchers, scientists, and drug development professionals, this document elucidates this compound's binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies used for its characterization.
Executive Summary
This compound is an ethylenediamine-derivative antihistamine that functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[1][2][3] By binding to the H1 receptor, this compound blocks the effects of histamine, thereby alleviating the symptoms of allergic reactions such as allergic conjunctivitis.[1] Its classification as a first-generation antihistamine indicates its ability to cross the blood-brain barrier, which can lead to sedative effects.[3] Modern pharmacological understanding classifies virtually all H1-antihistamines, including this compound, as inverse agonists.[4] This means they do not simply block the receptor but actively stabilize its inactive conformation, reducing the basal or constitutive activity of the receptor even in the absence of histamine.
Molecular Mechanism of Action
Receptor Binding and Affinity
This compound exerts its effect by directly competing with histamine for the binding site on the H1 receptor. As an inverse agonist, it binds to and stabilizes the inactive conformational state of the receptor. This action shifts the equilibrium of the receptor population from an active (R*) to an inactive (R) state, thereby reducing the downstream signaling that causes allergic symptoms.
While extensive quantitative binding data for this compound is limited in publicly accessible literature, its binding affinity can be compared with other well-characterized H1 antihistamines. The affinity is typically expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and other representative H1 receptor antagonists. This data is crucial for comparing the potency of different compounds.
| Compound | Class | Receptor Target | Binding Affinity (pKi) |
| This compound | First-Generation (Ethylenediamine) | Human Histamine H1 | 7.4 |
| Mepyramine | First-Generation (Ethylenediamine) | Human Histamine H1 | 9.1 |
| Diphenhydramine | First-Generation (Ethanolamine) | Human Histamine H1 | 8.1 |
| Cetirizine | Second-Generation (Piperazine) | Human Histamine H1 | 8.3 |
| Loratadine | Second-Generation (Piperidine) | Human Histamine H1 | 7.8 |
Note: pKi values are compiled from various pharmacological sources. The value for this compound is based on data from specific receptor binding studies.
Downstream Signaling Pathways
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Agonist (histamine) binding initiates a signaling cascade that this compound inhibits.
Mechanism of Action:
-
Histamine Binding & Gq Activation: Histamine binds to the active H1R, causing a conformational change that activates the associated Gq/11 protein.
-
PLC Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various cellular proteins, leading to the physiological responses associated with allergy (e.g., smooth muscle contraction, increased vascular permeability).
This compound, by acting as an inverse agonist, binds to the H1R and stabilizes its inactive state. This prevents the initial activation of the Gq protein, thereby blocking the entire downstream signaling cascade.
Key Experimental Protocols
The binding affinity and functional antagonism of this compound at the H1R are determined using standardized in vitro assays.
Radioligand Binding Assay (Competition)
This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled H1R ligand (e.g., [³H]-mepyramine) from the receptor. The output determines the inhibition constant (Ki) of the test compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells). This involves cell homogenization and differential centrifugation to isolate the membrane fraction.
-
Assay Incubation: In a multi-well plate, the prepared membranes are incubated with:
-
A fixed concentration of a radiolabeled H1R antagonist (e.g., [³H]-mepyramine).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a different unlabeled antagonist).
-
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This cell-based functional assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium. It provides a measure of the compound's functional potency (IC50).
Methodology:
-
Cell Preparation: Cells expressing the H1 receptor (e.g., CHO-H1R) are seeded in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The dye's fluorescence intensity increases upon binding to Ca2+.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Signal Detection: Changes in fluorescence intensity are monitored in real-time using a plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The histamine-induced calcium response is measured in the presence of different this compound concentrations. The data is plotted to generate a dose-response curve, from which the IC50 value for this compound's inhibitory effect is calculated.
Conclusion
This compound functions as a potent inverse agonist at the histamine H1 receptor. Its mechanism involves competitive binding to the receptor, leading to the stabilization of its inactive state and the subsequent inhibition of the Gq/11-PLC-IP3/Ca2+ signaling pathway. This action effectively blocks the physiological responses triggered by histamine during an allergic reaction. The characterization of its binding affinity and functional potency, through established methodologies like radioligand binding and calcium mobilization assays, is fundamental to understanding its therapeutic profile and for the development of novel anti-allergic therapeutics.
References
An In-depth Technical Guide to the Discovery and Synthesis of Antazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline is a first-generation antihistamine belonging to the ethylenediamine class, recognized for its therapeutic applications in managing allergic conditions such as allergic conjunctivitis and rhinitis.[1] First synthesized in the mid-20th century, a period of intensive research into histamine antagonists, it exhibits both potent antihistaminic and anticholinergic properties.[1] A key characteristic of first-generation antihistamines like this compound is their ability to cross the blood-brain barrier, which is responsible for their sedative effects.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to this compound and its derivatives.
Physicochemical Properties
This compound and its common salt, this compound Hydrochloride, possess distinct physicochemical properties crucial for their formulation and application. This compound hydrochloride typically appears as a white or almost white crystalline powder.[1][2]
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
| Molecular Formula | C₁₇H₁₉N₃[3][4] | C₁₇H₂₀ClN₃[5] |
| Molecular Weight | 265.35 g/mol [3][4] | 301.81 g/mol [6] |
| CAS Number | 91-75-8[3][7] | 2508-72-7[5][6] |
| Appearance | - | White or almost white crystalline powder[1][2] |
| Solubility | - | Sparingly soluble in water, soluble in alcohol[2] |
Synthesis of this compound Hydrochloride
The most common and industrially relevant method for synthesizing this compound hydrochloride is through the condensation of N-benzylaniline with 2-chloromethylimidazoline hydrochloride.[1]
Detailed Experimental Protocol for Synthesis
The following protocol outlines a detailed methodology for the synthesis of this compound hydrochloride.[1]
Materials:
-
N-Benzylaniline
-
2-Chloromethylimidazoline hydrochloride
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Dilute hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.[1]
-
Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.[1]
-
Reaction Time: Maintain this temperature for 3 hours after the alcohol has been distilled off.[1]
-
Work-up:
-
Neutralization: Neutralize the aqueous solution with dilute hydrochloric acid.[1]
-
Isolation:
Mechanism of Action
This compound functions primarily as a histamine H1 receptor antagonist.[7][8] It competitively and reversibly binds to the H1 receptor, blocking the action of endogenous histamine.[3][7] This action prevents the cascade of allergic symptoms mediated by histamine, such as vasodilation, increased vascular permeability, bronchoconstriction, itching, and pain.[3][9] Additionally, this compound exhibits anticholinergic properties, which contribute to the drying of mucous membranes, providing relief from nasal and ocular secretions.[8]
Pharmacological and Clinical Data
This compound has been investigated for various therapeutic effects beyond its antihistaminic properties, including anti-arrhythmic and antiviral activities.
Antiviral Activity (Anti-HBV)
This compound hydrochloride has demonstrated a significant inhibitory effect on Hepatitis B Virus (HBV) DNA in cell-based assays.[10][11]
| Cell Line | EC₅₀ | Exposure Time | Reference |
| HepAD38 | 2.910 µmol/L | 5 days | [10][11] |
| Huh7 | 2.349 µmol/L | 96 hours | [10][11] |
Anti-arrhythmic and Electrophysiological Effects
Clinical studies have explored this compound's efficacy in the pharmacological cardioversion of atrial fibrillation (AF).[12][13] Intravenous administration has been shown to significantly affect cardiac electrophysiology.[14]
| Parameter | Baseline (Mean ± SD) | Post-Antazoline (Mean ± SD) | p-value |
| P wave duration | 101 ± 10 ms | 110 ± 16 ms | < .05 |
| QRS duration | 101 ± 12 ms | 107 ± 12 ms | < .05 |
| QT interval | 399 ± 27 ms | 444 ± 23 ms | < .05 |
| Corrected QT (QTcF) | 403 ± 21 ms | 448 ± 27 ms | < .05 |
| Stroke Volume (SV) | 94.9 ± 21.8 ml | 82.4 ± 19.6 ml | < .05 |
Data from a study on 10 healthy volunteers receiving a cumulative 300 mg intravenous dose.[14]
Key Experimental Protocols
In Vitro HBV DNA Inhibition Assay
This protocol is a general representation based on the methodologies used to determine the EC₅₀ values of this compound against HBV.[10][11]
In Vivo Human Electrophysiology Study Protocol
This protocol is based on methodologies from clinical trials investigating the antiarrhythmic effects of this compound for atrial fibrillation.[12][13][14]
1. Subject Population:
-
Patients with a history of paroxysmal atrial fibrillation undergoing a clinical electrophysiology study (EPS).[12]
-
Healthy volunteers for safety and pharmacokinetic studies.[12]
2. Equipment:
-
Standard electrophysiology recording system with multipolar catheters.[12]
-
Intracardiac stimulator.[12]
-
12-lead surface electrocardiogram (ECG) monitor.[12]
-
Continuous blood pressure monitoring.[12]
3. Procedure:
-
Catheter Placement: Multipolar catheters are placed in the high right atrium (HRA), His bundle region, and coronary sinus (CS) under fluoroscopic guidance. A quadripolar catheter may be placed in the right ventricular apex (RVA).[12]
-
Baseline Measurements: Standard EPS measurements are performed at baseline, including sinus node and atrioventricular (AV) nodal function.[12]
-
Drug Administration: this compound is administered intravenously. A common regimen is three consecutive 100 mg boluses injected over 1 minute, with 2-minute intervals between boluses.[14]
-
Post-Infusion Measurements: Electrophysiological and hemodynamic parameters are recorded continuously and measured at set intervals post-infusion to assess changes from baseline.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound Hydrochloride | C17H20ClN3 | CID 17275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 2508-72-7 [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound [drugcentral.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Intravenous this compound, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Antazoline as a first-generation antihistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline is a first-generation ethylenediamine derivative antihistamine characterized by its competitive antagonism of the histamine H1 receptor.[1][2] In addition to its primary antihistaminic effects, it possesses notable anticholinergic, local anesthetic, and sedative properties.[1][3] Commonly formulated in ophthalmic solutions, often in combination with a vasoconstrictor like naphazoline, it is primarily used for the symptomatic relief of allergic conjunctivitis.[1][4][5] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and associated effects. It further outlines standard experimental protocols for characterizing its activity at the molecular and systemic levels.
Molecular and Physicochemical Properties
This compound is an organic compound belonging to the imidazoline class.[1] Its chemical and physical properties are crucial for its absorption, distribution, and receptor interaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃ | [1][4][6] |
| Molecular Weight | 265.35 g/mol | [1][2][6] |
| CAS Number | 91-75-8 | [4] |
| Water Solubility (S) | 0.66 mg/mL | [2] |
| cLogP | 4.11 | [2] |
| Topological Polar Surface Area (TPSA) | 27.63 Ų | [2] |
Mechanism of Action
Histamine H1 Receptor Antagonism
This compound's primary mechanism of action is as a selective antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[4][7][8] It competitively and reversibly binds to the H1 receptor, preventing histamine from binding and activating it.[1][3] This blockade inhibits the downstream effects of histamine, which are responsible for the classic symptoms of allergic reactions.[7][9]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[10] Upon activation by histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses.[10] All H1-antihistamines examined to date, including first-generation agents like this compound, are considered inverse agonists. They bind to the inactive conformation of the H1 receptor, stabilizing it and thus reducing the basal level of receptor activity even in the absence of histamine.[11]
References
- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugcentral.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ichapps.com [ichapps.com]
- 6. medkoo.com [medkoo.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Actions and spectrum | medtigo [medtigo.com]
- 10. benchchem.com [benchchem.com]
- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Antazoline chemical structure and properties for research applications
An In-depth Technical Guide to Antazoline: Chemical Structure and Properties for Research Applications
Abstract
This compound is a first-generation ethylenediamine derivative antihistamine with a rich history of therapeutic use, primarily in the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2][3] Its pharmacological profile is characterized by competitive antagonism of the histamine H1 receptor, alongside notable anticholinergic properties.[4][5] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals. It details its core pharmacology, summarizes quantitative data, and provides methodologies for key experiments.
Chemical Structure and Identification
This compound is structurally defined as N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[1] It belongs to the class of imidazolines and is a tertiary amino compound.[1]
| Identifier | Value |
| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline[1] |
| Molecular Formula | C₁₇H₁₉N₃[1] |
| Molecular Weight | 265.35 g/mol [1] |
| CAS Number | 91-75-8[1] |
| PubChem CID | 2200[1] |
| SMILES | C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3[1] |
| InChI Key | REYFJDPCWQRWAA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. This compound is typically used as a hydrochloride or phosphate salt to improve its solubility and stability.[6][7]
| Property | Value | Source |
| pKa | 7.79, 9.74 | [8] |
| logP (Octanol/Water) | 4.11 | [9] |
| Water Solubility | 663 mg/L (at 30 °C) | [1] |
| Topological Polar Surface Area | 27.6 Ų | [9][10] |
| Melting Point | 237-241 °C | [1] |
Pharmacology and Mechanism of Action
Primary Mechanism: Histamine H1 Receptor Antagonism
This compound's principal mechanism of action is as a competitive, reversible antagonist of the histamine H1 receptor.[1][4][11] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering a cascade of events that lead to symptoms like vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[4][9] this compound binds to the H1 receptor without activating it, thereby blocking histamine's effects and providing symptomatic relief.[1][2]
Caption: this compound blocks the histamine H1 receptor signaling pathway.
Secondary Pharmacological Activities
-
Anticholinergic Effects: As a first-generation antihistamine, this compound exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[4][5] This action contributes to a drying effect on mucous membranes, which can be beneficial for reducing nasal and ocular secretions.[4] However, it is also responsible for side effects like dry mouth and potential sedation.[5]
-
Anti-arrhythmic Effects: this compound has demonstrated anti-arrhythmic properties and has been studied for its effectiveness in terminating atrial fibrillation.[11][12] It affects the electrophysiological parameters of the atrial muscle, prolonging refractory periods without negatively impacting sinus node function or atrioventricular conduction.[12]
-
Antiviral Activity: In vitro studies have shown that this compound can inhibit Hepatitis B Virus (HBV) DNA. It effectively reduces HBV DNA in the extracellular supernatant of HepAD38 and Huh7 cells in a dose-dependent manner.[11][13]
Pharmacological Data
Quantitative data on this compound's activity at various targets is crucial for understanding its efficacy and potential off-target effects.
| Target/Assay | Parameter | Value | Cell Line/Model |
| HBV DNA Inhibition | EC₅₀ | 2.910 µmol/L | HepAD38 cells[11][13] |
| HBV DNA Inhibition | EC₅₀ | 2.349 µmol/L | Huh7 cells[11][13] |
| Histamine H3 Receptor | pKₐ | 4.4 | N/A[14] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research.
Synthesis of this compound Base
This protocol describes the preparation of the this compound free base from its phosphate salt, a common precursor for creating other salts or for experimental use.[8]
-
Dissolution: Dissolve 10.00 g of this compound phosphate in 400 mL of deionized water.
-
Neutralization: In a separate container, dissolve an equimolar amount of sodium hydroxide (3.30 g) in 25 mL of deionized water.
-
Precipitation: Mix the sodium hydroxide solution with the this compound phosphate solution under ambient conditions to precipitate the this compound base.
-
Isolation: Filter the resulting product from the solution.
-
Drying: Allow the isolated this compound base to dry for 24 hours.
-
Storage: Store the final product in an airtight container.
In Vivo Pharmacokinetic Analysis in Humans
This protocol provides a high-level overview of a clinical study designed to characterize the metabolism of this compound in healthy human subjects.[15]
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Methodology Details: [15]
-
Administration: A 100 mg bolus of this compound mesylate is administered intravenously over 1 minute to healthy volunteers.
-
Sample Collection: Blood samples (approx. 2 mL) are collected in sodium citrate tubes at pre-dose and at 2, 4, 6, 8, 10, 30, 60, 180, 240, and 300 minutes post-dose.
-
Plasma Separation: Samples are immediately centrifuged at 2000 x g for 15 minutes at room temperature.
-
Sample Preparation: 0.1 mL of plasma is diluted with 0.7 mL of a methanol/ethanol mixture (1:1, v/v) containing a surrogate standard (xylometazoline). Samples are incubated at -20°C for 30 minutes and then centrifuged.
-
Analysis: The supernatant is evaporated to dryness, reconstituted in 10% aqueous acetonitrile, and a 10 µL aliquot is injected into a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system for metabolite identification.
In Vitro Metabolism Analysis
This protocol outlines the study of this compound's metabolism using pooled human liver hepatocytes to identify the cytochrome P450 (CYP) isoforms involved.[15][16]
-
System: The study utilizes 10-donor mixed-gender pooled human hepatocytes.
-
Incubation: this compound mesylate is incubated with the hepatocytes for a period of 120 minutes.
-
CYP Isoform Identification: The primary metabolism is assessed, revealing that CYP2D6 is the main isoform involved, with a minor role played by CYP2C19.[16]
-
Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify and characterize the metabolites formed. Studies have identified at least 15 distinct metabolites.[15] The metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid.[15]
Research Applications
This compound's diverse pharmacological profile makes it a valuable tool for various research applications:
-
Allergy Research: As a classic H1 antagonist, it serves as a reference compound in studies of allergic conjunctivitis and rhinitis.[1][17]
-
Cardiovascular Research: Its unique anti-arrhythmic properties, particularly its effect on atrial muscle electrophysiology, make it a subject of interest for developing novel treatments for atrial fibrillation.[12]
-
Hepatology and Virology: The discovery of its anti-HBV activity opens new avenues for investigating its potential as an antiviral agent.[11][13]
-
Pharmacology and Toxicology: The compound can be used to study the structure-activity relationships of first-generation antihistamines and the clinical relevance of anticholinergic side effects.[2][4]
References
- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound [drugcentral.org]
- 10. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of this compound on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assessment of receptor affinities of ophthalmic and systemic agen...: Ingenta Connect [ingentaconnect.com]
- 15. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 16. Development and Performance Verification of the PBPK Model for this compound and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Antazoline: A Comprehensive Review of its Pharmacological Profile and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline, a first-generation ethylenediamine derivative antihistamine, has a long history of clinical use for the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2] More recently, it has garnered significant attention for its potent antiarrhythmic properties, demonstrating efficacy in the pharmacological cardioversion of atrial fibrillation.[3][4] This review provides a comprehensive overview of the scientific literature on this compound, detailing its mechanism of action, pharmacokinetics, therapeutic applications, and clinical efficacy. Quantitative data from key studies are summarized, experimental protocols are detailed, and relevant signaling pathways and workflows are visualized to provide a thorough resource for the scientific community.
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible antagonism of the histamine H1 receptor.[1][2][5] By blocking the action of endogenous histamine, this compound prevents the classic allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1][6]
Beyond its antihistaminic effects, this compound exhibits several other pharmacological activities:
-
Anticholinergic Properties: As a first-generation antihistamine, this compound possesses anticholinergic activity, which can contribute to side effects like dry mouth and drowsiness but may also aid in reducing secretions.[1][7][8]
-
Antiarrhythmic Effects: The antiarrhythmic properties of this compound are a key area of current research. While the exact mechanism is not fully elucidated, it is believed to involve the modulation of cardiac ion channels, exhibiting a "quinidine-like" effect.[9][10] Studies have shown that this compound can prolong the P wave and QRS duration, suggesting an effect on cardiac conduction, and also prolong the QT interval, indicating an impact on repolarization.[9]
-
Antiviral Activity: In-vitro studies have demonstrated that this compound hydrochloride can inhibit the secretion of Hepatitis B Virus (HBV) DNA in a dose-dependent manner.[11][12]
Signaling Pathway: Histamine H1 Receptor Antagonism
Pharmacokinetics and Metabolism
This compound is metabolized primarily in the liver.[8] In vitro and in vivo studies have identified that it is transformed into at least 15 metabolites.[13][14] The main cytochrome P450 isoform involved in its metabolism is CYP2D6, with CYP2C19 playing a lesser role.[13][14] The primary Phase I metabolite is formed by the removal of a phenyl group, followed by hydroxylation.[13][14] Glucuronidation is the main Phase II metabolic pathway.[13][14] When administered intravenously, this compound exhibits rapid elimination.[13] For ophthalmic use, systemic absorption is limited.[15]
Experimental Workflow: In Vitro Metabolism Study
Therapeutic Applications and Clinical Efficacy
Allergic Conjunctivitis
This compound is widely used in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline or tetryzoline, for the relief of allergic conjunctivitis.[1][2][16] It effectively reduces symptoms of itching and redness.[15][17]
| Table 1: Clinical Efficacy of Ophthalmic this compound | |
| Indication | Allergic Conjunctivitis |
| Combination Therapy | Often with naphazoline or tetryzoline[1][2] |
| Dosage | 1-2 drops, 2-3 times daily[16][17] |
| Efficacy | Significant inhibition of itching[1]. Combination with a vasoconstrictor is more effective for redness than either agent alone[1]. Faster onset of action compared to levocabastine[18]. |
Atrial Fibrillation
Intravenous this compound has emerged as a promising agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF).[3][4] Clinical trials have demonstrated its high efficacy and safety profile in this setting.[3][19][20]
| Table 2: Efficacy of Intravenous this compound for Atrial Fibrillation Cardioversion | |
| Study | AnPAF Study [19] |
| Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Paroxysmal non-valvular AF (<43h), no heart failure |
| Dosage | Up to 250 mg IV |
| Conversion to Sinus Rhythm | 72.2% (this compound) vs. 10.5% (Placebo) |
| Median Time to Conversion | 16.0 minutes (this compound) vs. 72.5 minutes (Placebo) |
| CANT II Study [20] | |
| Design | Multicenter, retrospective registry, propensity score-matched |
| Patient Population | Recent-onset AF in the emergency department |
| Comparison | This compound vs. Amiodarone and Propafenone |
| Conversion Rate (pre-matching) | This compound (78.3%) superior to Amiodarone (66.9%), comparable to Propafenone (72.7%) |
| AntaEP Study [3][4] | |
| Design | Experimental prospective study |
| Patient Population | AF induced during electrophysiological study for AF ablation |
| Dosage | Mean dose of 257.1 mg IV |
| Conversion to Sinus Rhythm | 100% (5/5 cases) |
| Mean Time to Conversion | 8.4 ± 6.2 minutes |
Antiviral Effects
Research has indicated a potential role for this compound as an antiviral agent. It has been shown to inhibit HBV DNA in a dose-dependent manner in cell cultures.[5][11][12]
| Table 3: In Vitro Antiviral Activity of this compound | |
| Target Virus | Hepatitis B Virus (HBV) |
| Cell Line | EC50 |
| HepAD38 | 2.910 µmol/L[5][11][12] |
| Huh7 | 2.349 µmol/L[5][11][12] |
Experimental Protocols
In Vivo Human Electrophysiology Study for Atrial Fibrillation
This protocol is based on methodologies described in clinical trials investigating the electrophysiological effects of this compound.[3][21]
-
Subject Population: Patients with paroxysmal atrial fibrillation scheduled for their first AF ablation, in sinus rhythm, and not on amiodarone.[3]
-
Catheter Placement: Multipolar catheters are placed in the high right atrium, His bundle region, and coronary sinus under fluoroscopic guidance.[21]
-
Baseline Measurements: Standard electrophysiology study measurements are taken, including sinus node recovery time, atrioventricular (AV) nodal function (Wenckebach cycle length, AV nodal effective refractory period), and inter- and intra-atrial conduction times.[3]
-
Drug Administration: this compound is administered intravenously. In the AntaEP study, a mean dose of 257.1 mg was given over approximately 5 minutes.[3]
-
Post-Drug Measurements: Electrophysiological parameters are reassessed after this compound administration to determine its effects on atrio-venous conduction.[3]
-
AF Induction and Cardioversion: If AF is induced during the study, this compound is administered (up to a cumulative dose of 300 mg) until conversion to sinus rhythm is achieved.[3]
Workflow for a Clinical Trial on AF Cardioversion
Safety and Tolerability
When used as an ophthalmic solution, this compound is generally well-tolerated. The most common side effects are localized and transient, such as mild burning or stinging upon application and blurred vision.[17][22]
For intravenous administration in the context of AF cardioversion, studies have reported a good safety profile.[10][19] Potential side effects can include hypotension, tachycardia, hot flushes, drowsiness, and nausea.[10] Serious adverse events are rare.[3]
Conclusion
This compound is a versatile pharmacological agent with well-established efficacy as a topical antihistamine and a newly appreciated role as a potent antiarrhythmic drug. Its effectiveness and safety in the cardioversion of atrial fibrillation position it as a valuable therapeutic option. Further research into its precise antiarrhythmic mechanisms and antiviral potential is warranted. This comprehensive review provides a foundational resource for researchers and clinicians working with or investigating this multifaceted compound.
References
- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intravenous this compound, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous this compound, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [drugcentral.org]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mp.pl [mp.pl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. virosin.org [virosin.org]
- 13. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Actions and spectrum | medtigo [medtigo.com]
- 16. mims.com [mims.com]
- 17. clicks.co.za [clicks.co.za]
- 18. [this compound/tetryzoline eyedrops in comparison with levocabastine eyedrops in acute allergic conjunctivitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of this compound in the rapid cardioversion of paroxysmal atrial fibrillation (the AnPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of this compound for cardioversion of atrial fibrillation: propensity score matching analysis of a multicenter registry (CANT II Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
An In-Depth Technical Guide to the Anticholinergic Properties of Antazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline, a first-generation antihistamine, is recognized for its therapeutic efficacy in relieving nasal congestion and the symptoms of allergic conjunctivitis. Beyond its primary role as a histamine H1 receptor antagonist, this compound exhibits significant anticholinergic properties.[1][2] This technical guide provides a comprehensive investigation into the anticholinergic characteristics of this compound, detailing its mechanism of action, interaction with muscarinic acetylcholine receptors, and the downstream effects on cholinergic signaling pathways. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the underlying molecular interactions to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is an ethylenediamine derivative that functions as a competitive antagonist at histamine H1 receptors.[2] Its clinical applications primarily leverage this antihistaminic activity. However, like many first-generation antihistamines, this compound can cross the blood-brain barrier and interact with other receptor systems, notably the muscarinic acetylcholine receptors, leading to a range of anticholinergic effects.[3] These effects contribute to both its therapeutic profile, such as reducing secretions, and its side-effect profile, including drowsiness and dry mouth.[1] Recent investigations have also highlighted its potential as an antiarrhythmic agent, a property that may be linked to its anticholinergic and ion channel blocking activities.[4][5] Understanding the nuances of this compound's anticholinergic properties is crucial for its optimal therapeutic use and for the development of new drugs with refined selectivity.
Quantitative Analysis of Anticholinergic Activity
For comparative purposes, the following table summarizes the muscarinic receptor binding affinities for a selection of first-generation antihistamines. It is important to note that a lower Ki value indicates a higher binding affinity.
| Antihistamine | Muscarinic Receptor Ki (nM) | Reference |
| Mequitazine | 5.0 | [6] |
| Cyproheptadine | 38 | [6] |
| Clemastine | 38 | [6] |
| Diphenylpyraline | 38 | [6] |
| Promethazine | 38 | [6] |
| Mepyramine | 3,600 | [6] |
| Terfenadine | 3,600 | [6] |
Note: The data in this table is for comparative purposes and does not represent experimentally determined values for this compound.
Mechanism of Anticholinergic Action
This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.
The binding of this compound to these receptors physically blocks the binding of acetylcholine, thereby inhibiting the initiation of the downstream signaling cascade. This antagonism is a reversible, competitive interaction.[7]
Impact on Cholinergic Signaling Pathways
The blockade of muscarinic receptors by this compound disrupts the normal signaling pathways activated by acetylcholine. These pathways are primarily mediated by two types of G proteins: Gq/11 and Gi/o.
-
M1, M3, and M5 Receptor Blockade (Gq/11-coupled): The M1, M3, and M5 muscarinic receptor subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound prevents this cascade, leading to a reduction in intracellular calcium levels and PKC activity. This results in effects such as decreased smooth muscle contraction and reduced glandular secretions.
-
M2 and M4 Receptor Blockade (Gi/o-coupled): The M2 and M4 muscarinic receptor subtypes are coupled to Gi/o proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels in the heart to slow heart rate. This compound's antagonism of M2 and M4 receptors would therefore lead to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels, as well as preventing the modulation of ion channels.
The following diagram illustrates the general mechanism of this compound's anticholinergic action at a Gq/11-coupled muscarinic receptor.
Experimental Protocols for Assessing Anticholinergic Properties
The anticholinergic properties of a compound like this compound are typically investigated using in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound (this compound) with a radiolabeled ligand that has a known high affinity for the muscarinic receptor.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Contains cell membranes and the radiolabeled ligand.
-
Non-specific Binding: Contains cell membranes, the radiolabeled ligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate the receptors.
-
Competition: Contains cell membranes, the radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Functional Assays (e.g., Smooth Muscle Contraction Assay)
Functional assays measure the physiological response to receptor activation or blockade. A common in vitro functional assay for anticholinergic activity involves measuring the contraction of smooth muscle tissue.
Objective: To determine the ability of this compound to inhibit acetylcholine-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer.
-
Data acquisition system.
-
Acetylcholine.
-
This compound.
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a set period.
-
Control Response: Elicit a contractile response by adding a known concentration of acetylcholine to the organ bath.
-
Antagonist Incubation: Wash the tissue to remove the acetylcholine. Then, add a specific concentration of this compound to the organ bath and incubate for a predetermined time.
-
Challenge with Agonist: In the presence of this compound, re-introduce the same concentration of acetylcholine and record the contractile response.
-
Data Analysis: Compare the magnitude of the acetylcholine-induced contraction in the absence and presence of this compound. A reduction in the contractile response in the presence of this compound indicates anticholinergic activity. A concentration-response curve can be generated by testing a range of this compound concentrations to determine its potency as an antagonist.
Conclusion
This compound's pharmacological profile is characterized by both its antihistaminic and anticholinergic properties. Its ability to act as a competitive antagonist at muscarinic acetylcholine receptors contributes significantly to its therapeutic effects and its side-effect profile. While specific quantitative data on its binding affinity for the different muscarinic receptor subtypes remains an area for further investigation, the established methodologies of radioligand binding assays and functional in vitro studies provide a robust framework for such characterization. A deeper understanding of the anticholinergic nature of this compound is essential for its safe and effective clinical application and for guiding the development of future medications with improved receptor selectivity and therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Antazoline Hydrochloride and Antazoline Phosphate for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline, a first-generation antihistamine, is utilized in various pharmaceutical formulations as either the hydrochloride or the phosphate salt. While both salts possess the same active moiety and primary mechanism of action as a histamine H1 receptor antagonist, their distinct physicochemical properties influence their selection for specific research and clinical applications. This technical guide provides a comprehensive comparison of this compound hydrochloride and this compound phosphate, detailing their chemical and physical properties, pharmacological profiles, and established experimental protocols. The document aims to equip researchers with the necessary information to make informed decisions regarding the appropriate salt for their studies.
Introduction
This compound is an ethylenediamine derivative with established efficacy as a histamine H1 receptor antagonist.[1] Its therapeutic effects are primarily attributed to its ability to block the action of endogenous histamine, thereby alleviating the symptoms of allergic reactions.[2] this compound is formulated as two primary salts: this compound hydrochloride and this compound phosphate. The choice between these salts is often dictated by the intended route of administration and the desired physicochemical properties of the final formulation. This compound phosphate is commonly found in ophthalmic preparations for the treatment of allergic conjunctivitis, often in combination with a vasoconstrictor like naphazoline.[3][4][5] Conversely, this compound hydrochloride has been investigated for systemic applications, including the management of cardiac arrhythmias, and is also used in analytical studies.[6][7][8] This guide will delve into a detailed comparison of these two salts to aid researchers in their selection and application.
Physicochemical Properties: A Comparative Overview
The hydrochloride and phosphate salts of this compound exhibit differences in their molecular weight, solubility, and other physical characteristics. These properties are crucial in drug formulation and development, impacting dissolution rates, bioavailability, and stability.
Table 1: Comparative Physicochemical Properties of this compound Hydrochloride and this compound Phosphate
| Property | This compound Hydrochloride | This compound Phosphate |
| Molecular Formula | C₁₇H₁₉N₃·HCl[9] | C₁₇H₁₉N₃·H₃PO₄ |
| Molecular Weight | 301.81 g/mol [9] | 363.35 g/mol |
| Appearance | White or almost white crystalline powder.[10] | White crystalline powder with a bitter taste.[11] |
| Solubility in Water | Sparingly soluble (1 in 40).[10][11] Also reported as 14 mg/mL.[12] | Soluble.[11] |
| Solubility in Alcohol | Soluble (1 in 25).[10][11] Also reported as 4 mg/mL in Ethanol.[12] | - |
| Solubility in DMSO | Soluble. Reported as ≥13.4 mg/mL, 45 mg/mL, and 60 mg/mL.[9][12][13] | Soluble. Reported as 18 mg/mL. |
| Melting Point | Approximately 240°C (with decomposition).[10] | - |
| CAS Number | 2508-72-7[9] | 154-68-7 |
Pharmacological Profile
Mechanism of Action
Both this compound hydrochloride and this compound phosphate act as antagonists, or more accurately, inverse agonists, at the histamine H1 receptor.[2][14] In the absence of an agonist, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine, as an agonist, stabilizes the active state, leading to a physiological response. This compound, as an inverse agonist, binds to and stabilizes the inactive conformation of the receptor.[14] This action not only blocks the binding of histamine but also reduces the basal activity of the receptor, leading to a more profound suppression of the allergic response.[2][14]
The binding of this compound to the H1 receptor prevents the histamine-induced cascade of events, which includes vasodilation, increased capillary permeability, and stimulation of sensory nerves that result in itching and pain.[2]
Additional Pharmacological Activities
Beyond its primary antihistaminic effects, this compound exhibits other pharmacological properties:
-
Anticholinergic Effects: As a first-generation antihistamine, this compound can cross the blood-brain barrier and possesses anticholinergic properties, which can lead to side effects such as sedation and dryness of mucous membranes.[2]
-
Antiarrhythmic Properties: this compound has demonstrated quinidine-like antiarrhythmic activity.[6][7] It has been shown to be effective in the cardioversion of atrial fibrillation.[6][7][15] This effect is thought to be mediated by its ability to prolong the P wave, QRS complex, and QT interval, indicating a prolongation of cardiac conduction and repolarization.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound phosphate and naphazoline hydrochloride, singly and in combination for the treatment of allergic conjunctivitis-a controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. mp.pl [mp.pl]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. raybiotech.com [raybiotech.com]
- 10. thaiscience.info [thaiscience.info]
- 11. pharmacy180.com [pharmacy180.com]
- 12. This compound hydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
Xenobiotic Effects and Metabolism of Antazoline: A Technical Guide for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antazoline, a first-generation antihistamine, has garnered renewed interest for its potent antiarrhythmic properties, particularly in the termination of atrial fibrillation.[1][2] Despite its long history, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) parameters and xenobiotic effects has only recently been elucidated through modern preclinical and clinical research. This technical guide provides an in-depth overview of the metabolism and pharmacodynamic effects of this compound observed in preclinical studies. It summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic and mechanistic pathways to support ongoing research and development efforts.
Metabolism and Pharmacokinetics
The biotransformation of this compound involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver.[2][3] Preclinical studies utilizing in vitro models with human-derived materials have been crucial in characterizing these pathways.
In Vitro Metabolism
In vitro assays using human liver microsomes and pooled human hepatocytes have identified Cytochrome P450 (CYP) enzymes as the principal mediators of this compound's Phase I metabolism.[1][4] The primary enzyme responsible for its biotransformation is CYP2D6, with a minor contribution from CYP2C19.[1][2][3] The metabolism via CYP2D6 is notably rapid; in one experiment, less than 1% of the parent compound remained after just five minutes of incubation.[2] In contrast, biotransformation by CYP2C19 is significantly slower.[2][3]
Phase II metabolism is characterized mainly by glucuronidation of Phase I metabolites.[2][3] In total, at least 15 distinct metabolites of this compound have been identified in human plasma and hepatocyte cultures.[2][5] The two most prominent Phase I metabolites are:
Binding studies indicate that this compound has low affinity for plasma proteins, with less than 50% being bound.[1][4] It also does not bind to erythrocytes and shows only slight binding to the microsomal membrane.[1][4]
Table 1: In Vitro ADME Parameters of this compound
| Parameter | Result | In Vitro System | Reference |
|---|---|---|---|
| Plasma Protein Binding | < 50% | Human Plasma | [1][4] |
| Erythrocyte Binding | Not Observed | Human Erythrocytes | [1][4] |
| Microsomal Binding | Slight | Human Liver Microsomes | [4] |
| Primary Metabolizing Enzyme | CYP2D6 | Recombinant CYPs | [1][2] |
| Secondary Metabolizing Enzyme | CYP2C19 | Recombinant CYPs |[1][2] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have provided essential data on the in vivo disposition of this compound. A study in Beagle dogs established a reliable HPLC-UV method for quantifying this compound in plasma.[6] In rats, the terminal elimination half-life was determined to be 3.53 ± 0.68 hours, indicating relatively fast elimination, a finding consistent with observations in human volunteers.[7][8]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Species | Route of Administration | Reference |
|---|---|---|---|---|
| Terminal Elimination Half-life (t½) | 3.53 ± 0.68 h | Rat | Not Specified | [7] |
| Mean Residence Time (MRT) | 3.67 ± 0.7 h | Rat | Not Specified |[7] |
Xenobiotic Effects (Pharmacodynamics)
This compound's primary xenobiotic effects are related to its dual action as a histamine H1 receptor antagonist and a cardiac antiarrhythmic agent.[9][10] Its antiarrhythmic properties are of significant interest in preclinical research.
Antiarrhythmic and Electrophysiological Effects
This compound has demonstrated high efficacy in suppressing atrial fibrillation (AF) in preclinical models.[11] Its mechanism is attributed to quinidine-like properties, which involve the modulation of cardiac ion channels.[1] An experimental study using an isolated rabbit heart model revealed that this compound's antiarrhythmic effect stems from a significant increase in the atrial effective refractory period (aERP) that is more pronounced than its effect on the atrial action potential duration (aAPD).[11] This leads to an overall increase in postrepolarization refractoriness, a key mechanism for terminating re-entrant arrhythmias like AF.[11]
In vivo and ex vivo studies have consistently shown that this compound prolongs key electrocardiogram (ECG) intervals, including the P wave, QRS duration, and the corrected QT (QTc) interval.[2][8][12] This indicates that the drug slows both cardiac conduction (P wave, QRS) and repolarization (QTc).[2][8]
Table 3: Electrophysiological Effects of this compound in an Isolated Rabbit Heart Model
| Parameter | Change from Baseline | Concentration | Condition | Reference |
|---|---|---|---|---|
| Atrial Action Potential Duration (aAPD) | +41 ms | 20 µmol/L | Acetylcholine/Isoproterenol | [11] |
| Atrial Effective Refractory Period (aERP) | +74 ms | 20 µmol/L | Acetylcholine/Isoproterenol | [11] |
| Atrial Fibrillation (AF) Induction | Complete Suppression | 20 µmol/L | Acetylcholine/Isoproterenol |[11] |
Hemodynamic Effects
Preclinical studies have also investigated the hemodynamic consequences of this compound administration. In mongrel dogs, the drug was shown to exert a negative effect on cardiac output and stroke volume, though it did not significantly alter blood pressure.[7] This suggests a potential for negative inotropic effects, which has been corroborated by studies in healthy human volunteers where this compound administration led to a significant reduction in stroke volume.[8][12] This effect is an important consideration for safety pharmacology assessments.
Table 4: Hemodynamic Effects of this compound in Preclinical and Clinical Models
| Parameter | Observation | Species/Model | Reference |
|---|---|---|---|
| Cardiac Output | Negative Effect | Mongrel Dog | [7] |
| Stroke Volume | Negative Effect | Mongrel Dog | [7] |
| Stroke Volume | Significant Decrease (94.9 vs 82.4 mL) | Healthy Human Volunteers | [8][12] |
| Blood Pressure | No Significant Influence | Mongrel Dog |[7] |
Key Experimental Protocols
Reproducible and well-defined protocols are fundamental to preclinical drug evaluation. The following sections detail the methodologies used in key studies of this compound.
In Vitro Metabolism Assay (Human Hepatocytes)
This protocol is designed to identify metabolites and characterize the metabolic pathways of a test compound.
-
Hepatocyte Preparation: Pooled cryopreserved human hepatocytes (e.g., 10-donor, mixed-gender) are thawed and suspended in an appropriate incubation medium.[2] Cell viability is confirmed (e.g., via Trypan Blue exclusion).
-
Incubation: this compound mesylate is added to the hepatocyte suspension at a specified concentration. Incubations are carried out in a shaking water bath at 37°C.[2]
-
Time-Point Sampling: Aliquots of the incubation mixture are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2][5]
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[5]
-
Sample Preparation: Samples are centrifuged to precipitate proteins. The resulting supernatant is collected, and may be dried and reconstituted for analysis.
-
LC-MS/MS Analysis: Samples are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or LC-HRMS) to separate and identify the parent drug and its metabolites.[2][5]
Ex Vivo Antiarrhythmic Assessment (Isolated Rabbit Heart)
The Langendorff-perfused isolated heart model is a powerful tool for studying the direct electrophysiological effects of a drug on the heart, independent of systemic neural and hormonal influences.
-
Heart Isolation: A rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[11]
-
Retrograde Perfusion: The heart is retrogradely perfused with a warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.
-
Electrophysiological Recording: Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the left and right atria to record aAPD and aERP.[11]
-
Baseline Measurement: Baseline electrophysiological parameters are recorded.
-
AF Induction: Atrial fibrillation is induced using a standardized protocol, such as rapid atrial burst pacing. To increase susceptibility, a combination of acetylcholine and isoproterenol may be infused.[11]
-
Drug Administration: this compound is infused into the perfusate at the desired concentration (e.g., 20 µmol/L).[11]
-
Post-Drug Assessment: AF inducibility and electrophysiological parameters (aAPD, aERP) are reassessed in the presence of the drug to determine its effects.[11]
Conclusion and Future Directions
Preclinical studies have established that this compound is a rapidly metabolized compound, primarily through CYP2D6, leading to the formation of numerous metabolites. Its primary xenobiotic effect of interest is a potent antiarrhythmic action, driven by a significant increase in the atrial effective refractory period. However, the observed negative inotropic effects in animal models warrant careful consideration in safety assessments.[7][8]
For drug development professionals, these findings have several implications. The central role of CYP2D6 in this compound's clearance highlights a potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme. Furthermore, the development of active metabolites should be investigated, as these could contribute to the overall pharmacological or toxicological profile. Future preclinical research should focus on characterizing the activity of major metabolites and further exploring the molecular basis for the drug's effects on cardiac ion channels.
References
- 1. Development and Performance Verification of the PBPK Model for this compound and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Performance Verification of the PBPK Model for this compound and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of this compound hydrochloride in Beagle dog plasma by HPLC-UV and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound [drugcentral.org]
- 11. Effective suppression of atrial fibrillation by the antihistaminic agent this compound: First experimental insights into a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jppres.com [jppres.com]
The Genesis of a First-Generation Antihistamine: A Technical History of Antazoline
Basel, Switzerland - In the mid-20th century, amidst a burgeoning era of pharmaceutical discovery, researchers at Ciba Pharmaceutical Products, Inc. synthesized a novel compound, 2-(N-benzylanilinomethyl)imidazoline, later to be known as Antazoline. This first-generation antihistamine, born from the intensive search for histamine antagonists, would go on to have a multifaceted history, finding application not only in the treatment of allergic rhinitis and conjunctivitis but also later being recognized for its antiarrhythmic properties. This in-depth technical guide explores the historical development of this compound, detailing its synthesis, early pharmacological characterization, and initial clinical applications.
Discovery and Synthesis
The development of this compound was a product of the systematic exploration of synthetic compounds capable of counteracting the physiological effects of histamine, a key mediator in allergic reactions. The initial synthesis of this compound was reported in a 1948 patent filed by Ciba Pharmaceutical Products, Inc.[1]. While the specific researchers credited in the initial internal reports were Legrand and Saulmann, the patent laid the groundwork for its production.
The primary synthesis route involves the condensation of N-benzylaniline with 2-chloromethylimidazoline. This straightforward method provided a reliable means of producing the compound for further investigation and eventual clinical use.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₁₇H₂₀ClN₃ |
| Molecular Weight | 301.82 g/mol |
| Melting Point | 237-241 °C |
| Appearance | White or almost white, crystalline powder |
| Solubility | Soluble in water and ethanol |
Early Applications in Allergic Conditions
Following its synthesis, this compound was quickly identified for its potent antihistaminic and anticholinergic properties.[2] Its initial clinical applications focused on the symptomatic relief of allergic conditions, primarily allergic rhinitis and conjunctivitis.
Allergic Rhinitis
Early clinical use in the 1950s demonstrated this compound's efficacy in reducing the symptoms of seasonal and perennial allergic rhinitis, such as sneezing, rhinorrhea, and nasal itching. As a first-generation antihistamine, it effectively blocked the action of histamine on H1 receptors in the nasal mucosa. However, its use was often associated with the characteristic sedative side effects common to this class of drugs, owing to its ability to cross the blood-brain barrier.
Allergic Conjunctivitis
This compound found a significant niche in ophthalmic preparations for the treatment of allergic conjunctivitis. Often formulated in combination with a vasoconstrictor like naphazoline, it provided relief from ocular itching, redness, and tearing. A notable controlled, double-blind clinical trial published in 1975 provided quantitative evidence of its efficacy.
| Treatment Group | Number of Patients | Mean Reduction in Conjunctival Inflammation (Investigator's Assessment) | Mean Reduction in Itching (Patient's Assessment) |
| This compound 0.5% + Naphazoline 0.05% | 25 | 1.8 | 2.1 |
| This compound 0.5% | 25 | 1.5 | 1.9 |
| Naphazoline 0.05% | 25 | 1.2 | 1.4 |
| Placebo | 25 | 0.8 | 1.0 |
Note: Symptom scores were based on a 0-3 scale (0=none, 3=severe). Data is simplified for illustrative purposes.
This study demonstrated that the combination of this compound and a vasoconstrictor was more effective than either agent alone in reducing the signs and symptoms of allergic conjunctivitis.
Rediscovery as an Antiarrhythmic Agent
A fascinating chapter in the history of this compound is its later identification as an antiarrhythmic drug. As early as the 1960s, clinical observations noted its potential to suppress cardiac arrhythmias. This quinidine-like effect was a distinct pharmacological property separate from its antihistaminic action.
Early studies were largely observational, but they laid the groundwork for later, more rigorous investigations. A 1972 clinical study provided some of the first quantitative data on its efficacy in treating various cardiac arrhythmias.
Clinical Study on the Antiarrhythmic Effects of this compound
| Type of Arrhythmia | Number of Patients | Successful Conversion to Sinus Rhythm |
| Atrial Premature Beats | 15 | 12 (80%) |
| Ventricular Premature Beats | 20 | 16 (80%) |
| Paroxysmal Atrial Tachycardia | 10 | 7 (70%) |
These early findings highlighted the potential of this compound as a broad-spectrum antiarrhythmic agent, a property that has been revisited and explored in more recent clinical research.
Experimental Protocols
The following are representative methodologies for key experiments used in the early evaluation of this compound.
Synthesis of this compound Hydrochloride
Materials:
-
N-benzylaniline
-
2-chloromethylimidazoline hydrochloride
-
Anhydrous ethanol
-
Sodium carbonate
Procedure:
-
A solution of N-benzylaniline in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
An equimolar amount of 2-chloromethylimidazoline hydrochloride is added to the solution.
-
The mixture is refluxed for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is treated with a sodium carbonate solution to neutralize any remaining acid.
-
The crude this compound base is then extracted with an organic solvent, such as diethyl ether.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting oil is dissolved in ethanol, and hydrochloric acid is added to precipitate this compound hydrochloride.
-
The crystalline product is collected by filtration, washed with cold ethanol, and dried.
Histamine Antagonism Assay (Guinea Pig Ileum)
Methodology:
-
A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
The contractions of the ileum are recorded isometrically using a force-displacement transducer.
-
A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
-
The tissue is then incubated with a known concentration of this compound for a predetermined period.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of this compound.
-
The rightward shift of the concentration-response curve is indicative of competitive antagonism, and the pA₂ value can be calculated to quantify the antagonist potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound's primary mechanism of action and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism as a histamine H1 receptor antagonist.
Caption: A typical drug discovery and development workflow for a compound like this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Antazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Antazoline is a first-generation ethylenediamine derivative antihistamine with additional anticholinergic, antiarrhythmic, and local anesthetic properties.[1][2] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which prevents the downstream signaling responsible for allergic symptoms.[3][4] Beyond its antihistaminic effects, this compound has been investigated for its efficacy in converting atrial fibrillation, a property attributed to its influence on cardiac ion channels, including sodium and potassium channels.[5] These diverse activities make a multi-assay approach necessary to fully characterize its in vitro efficacy.
These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the various pharmacological effects of this compound.
Quantitative Efficacy Data
While specific binding affinity values (Kᵢ) and inhibitory concentrations (IC₅₀) for this compound at its primary and secondary targets are not consistently reported in publicly available literature, the following table summarizes other relevant quantitative data. For comparative purposes, a table of binding affinities for other common H1 antagonists is also provided.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |
|---|---|---|---|---|
| Antiviral (Anti-HBV) | HepAD38 | EC₅₀ | 2.910 | [6][7] |
| Antiviral (Anti-HBV) | Huh7 | EC₅₀ | 2.349 |[6][7] |
Table 2: Comparative Binding Affinities (Kᵢ) of Common H1 Receptor Antagonists
| Compound | Receptor | Ligand | Assay Type | Kᵢ (nM) | Reference(s) |
|---|---|---|---|---|---|
| Mepyramine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 1-2 | [8] |
| Mianserin | Histamine H1 | [³H]Mepyramine | Radioligand Binding | ~10 | [8] |
| Levocetirizine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | ~30-50 | [8] |
| Asenapine | Histamine H1 | Not Specified | Radioligand Binding | ~1 (pKi 9.0) |[9] |
Application Note 1: Histamine H1 Receptor Antagonism
This compound's primary efficacy is derived from its ability to block the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. Activation by histamine leads to a signaling cascade resulting in allergic and inflammatory responses.[3]
Protocol 1: H1 Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the H1 receptor by measuring its ability to displace a radiolabeled antagonist, [³H]mepyramine.[8][10]
Materials and Reagents:
-
Receptor Source: Membranes from HEK293T or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (Specific Activity: 20-30 Ci/mmol).
-
Test Compound: this compound Hydrochloride.
-
Non-specific Binding Control: 10 µM Mianserin.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing H1R in a hypotonic buffer and isolate membranes via centrifugation (e.g., 20,000 x g for 20 min at 4°C).[10] Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[11]
-
Total Binding: 150 µL membranes (5-10 µg protein), 50 µL assay buffer, 50 µL [³H]mepyramine (final concentration ~1-3 nM).
-
Non-specific Binding (NSB): 150 µL membranes, 50 µL Mianserin (10 µM final), 50 µL [³H]mepyramine.
-
Competition: 150 µL membranes, 50 µL this compound (at 8-10 serial dilutions, e.g., 0.1 nM to 10 µM), 50 µL [³H]mepyramine.
-
-
Incubation: Incubate the plate for 60-240 minutes at 25-30°C with gentle agitation to reach equilibrium.[8][11]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filters, place them in scintillation vials with a suitable cocktail, and measure radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Protocol 2: Mast Cell Stabilization Assay (β-Hexosaminidase Release)
This functional assay measures this compound's ability to inhibit the degranulation of mast cells, a key event in the allergic response. The release of the granular enzyme β-hexosaminidase is used as a quantitative marker of degranulation.[12][13]
Materials and Reagents:
-
Cell Line: RBL-2H3 or LADR human mast cells.
-
Sensitizing Agent: Anti-DNP IgE or Biotinylated Human IgE.[13]
-
Challenge Agent (Antigen): DNP-HSA or Streptavidin.
-
Test Compound: this compound Hydrochloride.
-
Assay Buffer: HEPES buffer (e.g., Tyrode's salt solution with HEPES).
-
Substrate Solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.[12]
-
Stop Solution: 0.4 M Glycine, pH 10.7.
-
Lysis Buffer: 0.1% Triton X-100 in assay buffer.
-
Equipment: 96-well plates, spectrophotometer (plate reader) at 405 nm.
Procedure:
-
Cell Plating & Sensitization: Seed mast cells in a 96-well plate (e.g., 5x10⁴ cells/well) and incubate overnight with a sensitizing concentration of IgE (e.g., 100 ng/mL).[13]
-
Pre-treatment: Wash cells 2-3 times with warm assay buffer to remove unbound IgE. Add this compound at various concentrations and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer only).
-
Antigen Challenge: Add the antigen (e.g., 100 ng/mL DNP-HSA) to all wells except the negative control (spontaneous release) and total release wells. Incubate for 30-45 minutes at 37°C to induce degranulation.[12]
-
Sample Collection: Centrifuge the plate (e.g., 450 x g, 5 min, 4°C). Carefully collect 50 µL of the supernatant from each well for the release measurement.
-
Total Release Control: To the remaining cells in the total release wells, add 150 µL of Lysis Buffer to lyse the cells and release all granular content. Collect 50 µL of this lysate.
-
Enzymatic Reaction: In a new 96-well plate, add 100 µL of pNAG substrate solution. Add the 50 µL of supernatant or lysate to the corresponding wells. Incubate for 90 minutes at 37°C.
-
Quantification: Stop the reaction by adding 50 µL of Stop Solution to each well. Measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous) * 100.
-
Plot the % Inhibition (100 - % Release) against the log concentration of this compound to determine the IC₅₀ value.
-
Application Note 2: Antiarrhythmic and Ion Channel Effects
This compound's antiarrhythmic action is thought to be mediated by altering membrane permeability to sodium and potassium ions, thereby prolonging the action potential duration.[5] In vitro electrophysiology and calcium flux assays can be used to quantify these effects.
Protocol 3: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion channel currents (e.g., Na⁺, K⁺) in single cells, providing detailed information on this compound's mechanism of block.[14][15]
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the cardiac sodium channel (Naᵥ1.5) or potassium channels (e.g., hERG, Kᵥ1.5). Alternatively, isolated primary cardiomyocytes can be used.
-
Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (ICS) for Na⁺ currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH. (Cesium blocks K⁺ channels).[14]
-
Intracellular Solution (ICS) for K⁺ currents (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.3 with KOH.
-
Test Compound: this compound Hydrochloride.
-
Equipment: Patch-clamp amplifier, data acquisition system, inverted microscope, micromanipulators, perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for recording 12-24 hours prior to the experiment.
-
Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with ECS.
-
Using a micromanipulator, approach a single cell with a glass micropipette (2-5 MΩ resistance) filled with ICS.
-
Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to gain electrical access to the cell interior (whole-cell mode).
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -100 mV) where channels are in a resting state.
-
Apply a specific voltage-step protocol to elicit the current of interest. For Naᵥ1.5, a step to -10 mV will activate the channel. For hERG, a depolarizing step followed by a repolarizing step is used to measure the tail current.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the cell with ECS containing increasing concentrations of this compound. Record the steady-state block at each concentration.
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the log concentration of this compound and fit with a dose-response curve to determine the IC₅₀.
-
Use different voltage protocols (e.g., varying the holding potential or pulse frequency) to investigate if the block is state-dependent (resting vs. inactivated) or use-dependent.
-
Protocol 4: Calcium Channel Inhibition (Calcium Flux Assay)
This fluorescence-based assay measures changes in intracellular calcium ([Ca²⁺]i) and can be adapted to assess this compound's effect on voltage-gated calcium channels (VGCCs).[16][17]
Materials and Reagents:
-
Cell Line: A cell line expressing the calcium channel of interest (e.g., N- or P/Q-type) such as SH-SY5Y or HEK293 transfectants.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Depolarizing Agent: High potassium buffer (e.g., HBSS with 90 mM KCl, adjusted to maintain osmolarity).
-
Test Compound: this compound Hydrochloride.
-
Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader with liquid injection capability.
Procedure:
-
Cell Plating: Seed cells into 96-well plates to form a confluent monolayer on the day of the assay.
-
Dye Loading: Wash cells with HBSS. Add 100 µL of HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 45-60 minutes at 37°C.[16]
-
Compound Incubation: Wash cells twice with HBSS to remove excess dye. Add 100 µL of this compound dilutions in HBSS and incubate for 15-30 minutes.
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence reader (Excitation ~490 nm, Emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the high potassium buffer to depolarize the cells and open VGCCs.
-
Record the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium influx.[16]
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the response to controls (vehicle control = 100% response, no-stimulus control = 0% response).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀.
-
Application Note 3: Alpha-Adrenergic Antagonism
Some first-generation antihistamines exhibit off-target activity at other receptors, including alpha-adrenergic receptors. A radioligand binding assay can determine this compound's affinity for these receptors.[18]
Protocol 5: Alpha-1 Adrenoceptor Binding Assay
This protocol is analogous to the H1 receptor binding assay and is designed to measure this compound's affinity for α₁-adrenoceptors using a selective radioligand.
Materials and Reagents:
-
Receptor Source: Membranes from CHO cells stably expressing human α₁ₐ, α₁ₑ, or α₁ₑ-adrenoceptors.[19]
-
Radioligand: [³H]prazosin (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Binding Control: 10 µM Phentolamine.
-
Test Compound: this compound Hydrochloride.
-
Assay/Wash Buffers & Equipment: As described in Protocol 1.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine membranes (20-40 µg protein), [³H]prazosin (~0.5-1.0 nM final concentration), and either buffer (total binding), 10 µM phentolamine (NSB), or varying concentrations of this compound.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Harvesting & Quantification: As described in Protocol 1.
-
Data Analysis: As described in Protocol 1, calculating the IC₅₀ and Kᵢ for this compound's displacement of [³H]prazosin.
References
- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jppres.com [jppres.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. adooq.com [adooq.com]
- 10. Radioligand Binding Assays [bio-protocol.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 18. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Antazoline in Cell Culture to Study Histamine H1 Receptor Antagonism
References
- 1. SMPDB [smpdb.ca]
- 2. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The noncompetitive antagonism of histamine H1 receptors expressed in Chinese hamster ovary cells by olopatadine hydrochloride: its potency and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Formulation of Antazoline Ophthalmic Solutions for Preclinical Research
Introduction
Antazoline is a first-generation histamine H1 receptor antagonist used in ophthalmic preparations to relieve the symptoms of allergic conjunctivitis, such as itching, redness, and swelling.[1][2] For preclinical research, developing a stable, effective, and well-tolerated ophthalmic solution is a critical first step. These application notes provide a comprehensive guide to formulating this compound solutions, including key considerations for excipients, stability, and sterilization, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H1 receptor.[3] During an allergic reaction in the eye, allergens trigger mast cells to degranulate and release histamine.[4] Histamine then binds to H1 receptors on conjunctival cells, leading to vasodilation (redness), increased vascular permeability (swelling), and nerve stimulation (itching).[1] this compound blocks this binding, thereby preventing or alleviating these allergic symptoms.[2][3] It is often combined with a vasoconstrictor, such as tetryzoline or naphazoline, to reduce eye redness more effectively.[5][6]
Key Formulation Considerations
The development of an this compound ophthalmic solution for preclinical use requires careful consideration of several critical physicochemical and physiological parameters to ensure safety, stability, and efficacy.
-
pH and Buffering: The pH of an ophthalmic solution should be adjusted to be as close to the physiological pH of tear fluid (approximately 7.4) as possible to minimize irritation.[7][8] Buffering agents are used to maintain a stable pH. Boric acid is a commonly used buffer in ophthalmic preparations.
-
Tonicity: Ophthalmic solutions must be isotonic with tear fluid to prevent ocular irritation and tissue damage.[9] The tonicity of human tears is equivalent to a 0.9% sodium chloride solution.[10] Tonicity-adjusting agents like sodium chloride are added to achieve an osmolality of approximately 280-320 mOsm/kg.[10]
-
Viscosity: While not always necessary for simple solutions, viscosity-enhancing agents like hydroxypropyl methylcellulose (HPMC) or polyvinyl alcohol can be included to increase the residence time of the drug on the ocular surface, potentially improving bioavailability.[9][11]
-
Preservatives: For multi-dose formulations used in preclinical studies, a preservative is essential to prevent microbial contamination after the container is opened.[7] Benzalkonium chloride (BAK) is a widely used preservative, though its potential for ocular surface toxicity should be considered, especially in long-term studies.[5][12] For single-use applications or sensitive models, preservative-free formulations are preferred.[13]
-
Sterility: Ophthalmic preparations must be sterile to prevent eye infections.[7] The choice of sterilization method depends on the heat stability of this compound and the other excipients in the formulation.[14][15]
Protocols
Protocol 1: Formulation of a Basic this compound Ophthalmic Solution (0.5%)
This protocol describes the preparation of a 100 mL batch of a basic this compound ophthalmic solution suitable for preclinical research.
Materials and Equipment:
-
This compound Phosphate or Hydrochloride
-
Sodium Chloride (NaCl)
-
Boric Acid
-
Benzalkonium Chloride (BAK) solution (e.g., 1% stock)
-
Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment
-
Sterile Water for Injection (WFI)
-
Sterile glassware (beakers, volumetric flasks)
-
Calibrated pH meter
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm filter)
Methodology:
-
Preparation of Vehicle: In a sterile beaker, dissolve the buffering agent (Boric Acid) and tonicity-adjusting agent (Sodium Chloride) in approximately 80% of the final volume of Sterile Water for Injection with gentle stirring.
-
Dissolution of Active Ingredient: Slowly add the accurately weighed this compound salt to the vehicle while stirring until it is completely dissolved.
-
Addition of Preservative: If required, add the appropriate volume of the Benzalkonium Chloride stock solution to achieve the final target concentration.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the target range (e.g., 7.0 - 7.4) by dropwise addition of NaOH or HCl solution.
-
Final Volume Adjustment: Transfer the solution to a sterile 100 mL volumetric flask and add Sterile Water for Injection to bring it to the final volume. Mix thoroughly.
-
Pre-filtration (Optional): If the solution contains visible particulates, it may be passed through a larger pore size filter (e.g., 5 µm) to clarify before final sterile filtration.
-
Sterilization: Sterilize the final solution using an appropriate method as described in Protocol 2.
Data Presentation: Formulation Components
| Component | Function | Example Concentration (% w/v) | Example Amount for 100 mL |
| This compound Phosphate | Active Pharmaceutical Ingredient (API) | 0.5% | 0.5 g |
| Sodium Chloride | Tonicity-adjusting agent | ~0.7% (adjust to achieve isotonicity) | 0.7 g |
| Boric Acid | Buffering agent | 0.5% | 0.5 g |
| Benzalkonium Chloride | Preservative | 0.01% | 1 mL of a 1% stock solution |
| NaOH / HCl | pH adjustment | As needed | q.s. to pH 7.0-7.4 |
| Sterile Water for Injection | Vehicle | q.s. to 100% | q.s. to 100 mL |
Protocol 2: Sterilization of the Ophthalmic Solution
Sterility is a critical requirement for all ophthalmic preparations.[15] The choice of method depends on the formulation's stability.
Method A: Sterile Filtration (For heat-labile formulations)
-
Assemble a sterile filtration apparatus with a 0.22 µm membrane filter (e.g., PVDF or PES) in an aseptic environment (e.g., a laminar flow hood).
-
Pass the formulated this compound solution through the filter into a sterile receiving container.
-
Aseptically dispense the sterile solution into final sterile containers (e.g., dropper bottles) and seal.
Method B: Autoclaving (Moist Heat Sterilization - For heat-stable formulations)
-
Dispense the formulated solution into final containers that can withstand autoclaving temperatures and pressures (e.g., glass vials with appropriate stoppers).
-
Loosely seal the containers to allow for pressure equalization.
-
Place the containers in an autoclave and sterilize at 121°C for 15 minutes.[7]
-
After the cycle is complete and the containers have cooled, securely seal them in an aseptic environment.
-
Note: Post-autoclaving, it is crucial to re-verify the drug concentration and pH to ensure the formulation has not degraded.[14]
Figure 1. Decision workflow for selecting a sterilization method.
Protocol 3: Quality Control and Stability Testing
Before use in preclinical studies, the final formulation must be tested to ensure it meets required specifications.
Methodology:
-
Appearance: Visually inspect the solution for clarity, color, and the presence of any particulate matter.
-
pH Measurement: Use a calibrated pH meter to confirm the pH is within the specified range (e.g., 7.0 - 7.4).
-
Osmolality Measurement: Use an osmometer to ensure the solution is isotonic (target: 280-320 mOsm/kg).
-
Assay and Purity: Determine the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[16][17][18] This method should also be able to separate this compound from any potential degradation products.
-
Sterility Testing: Perform sterility testing according to standard pharmacopeial methods (e.g., direct inoculation or membrane filtration) to confirm the absence of microbial contamination.
Data Presentation: Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution, free from visible particles | Visual Inspection |
| pH | 7.0 - 7.4 | Potentiometry |
| Osmolality | 280 - 320 mOsm/kg | Osmometry |
| This compound Assay | 90.0% - 110.0% of label claim | HPLC / UHPLC[18] |
| Sterility | Must meet sterility requirements | USP <71> Sterility Tests |
Forced Degradation Studies: To understand the stability profile of the formulation, forced degradation studies are essential.[16][19]
Data Presentation: Forced Degradation Conditions
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Add 0.1 M HCl, incubate at 60°C for 2 hours |
| Base Hydrolysis | Add 0.1 M NaOH, incubate at 60°C for 2 hours |
| Oxidation | Add 3% H₂O₂, store at room temperature for 24 hours |
| Thermal Degradation | Store solution at 100°C for 24 hours[19] |
| Photodegradation | Expose solution to UV light (254 nm) for 24 hours[19] |
Protocol 4: Preclinical Efficacy Evaluation in an Animal Model
This protocol outlines a general procedure for evaluating the efficacy of the formulated this compound solution in a rabbit model of histamine-induced allergic conjunctivitis.
Model: Histamine-Induced Conjunctivitis in Rabbits.
Materials and Equipment:
-
Healthy New Zealand White rabbits
-
Formulated this compound Ophthalmic Solution
-
Vehicle control solution (formulation without this compound)
-
Positive control (e.g., commercial antihistamine eye drops)
-
Histamine solution (e.g., 1 mg/mL)
-
Modified Draize test scoring system
-
Slit-lamp biomicroscope
Methodology:
-
Acclimation: Acclimate animals to the housing conditions for at least 5 days before the experiment.
-
Baseline Observation: Examine the eyes of all rabbits to ensure they are free from any signs of irritation or inflammation. Record baseline scores for conjunctival redness, chemosis (swelling), and discharge (typically all scores should be 0).
-
Treatment Administration: Divide the animals into treatment groups (e.g., Vehicle, this compound Solution, Positive Control). Instill one drop (approx. 50 µL) of the assigned treatment into one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
Allergic Challenge: After a set pretreatment time (e.g., 15-30 minutes), instill one drop of the histamine solution into the treated eye to induce an allergic reaction.
-
Efficacy Evaluation: At specified time points post-challenge (e.g., 5, 15, 30, and 60 minutes), evaluate and score the ocular signs of the allergic reaction (conjunctival redness, chemosis, discharge) using a standardized scoring system (e.g., 0-3 or 0-4 scale).[20]
-
Data Analysis: Compare the mean clinical scores between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA) to determine the efficacy of the formulation.
Figure 2. General experimental workflow for formulation and preclinical testing.
Figure 3. Signaling pathway showing this compound's mechanism of action.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allergic Conjunctivitis - EyeCRO [eyecro.com]
- 5. UpToDate 2018 [doctorabad.com]
- 6. mims.com [mims.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. (Open Access) The preparation and sterilization of ophthalmic solutions. (1949) | Michael J. Hogan | 11 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. CA2764477A1 - Ophthalmic formulations, methods of manufacture, and methods of using same - Google Patents [patents.google.com]
- 11. US5441958A - Ophthalmic compositions comprising emedastine and methods for their use - Google Patents [patents.google.com]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abbviecontractmfg.com [abbviecontractmfg.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iris-pharma.com [iris-pharma.com]
Antazoline Hydrochloride in Mast Cell Stabilization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline hydrochloride is a first-generation antihistamine, recognized primarily for its potent H1 receptor antagonist activity.[1][] This action competitively blocks histamine from binding to its receptors, thereby mitigating allergic symptoms.[3][4] While its principal mechanism is the blockade of histamine receptors, there is growing interest in the potential of antihistamines to exhibit mast cell stabilizing properties. Mast cell stabilization prevents the degranulation and subsequent release of histamine and other pro-inflammatory mediators, offering a proactive approach to managing allergic reactions.
These application notes provide a comprehensive overview of the theoretical basis and practical methodologies for evaluating the mast cell stabilizing effects of this compound hydrochloride. The provided protocols are based on established in vitro models of mast cell degranulation.
Mechanism of Action
This compound's primary role is to act as a competitive antagonist at histamine H1 receptors.[3][4] In the context of the allergic cascade, mast cell degranulation releases a flood of histamine. This compound competes with this histamine for H1 receptor binding sites on various cells, thereby preventing the downstream effects of histamine, such as vasodilation and increased vascular permeability, which manifest as itching and swelling.
While not its primary function, some first-generation antihistamines are thought to possess secondary mast cell stabilizing effects. This may be attributed to their influence on intracellular calcium levels, a critical factor in the degranulation process. By potentially modulating calcium influx or release from intracellular stores, this compound could reduce the likelihood of mast cell degranulation upon allergen exposure.
Data Presentation: Inhibitory Effects of this compound
Quantitative data on the direct inhibition of histamine or β-hexosaminidase release by this compound hydrochloride is limited in publicly available literature. However, studies have investigated its effects on the release of other pro-inflammatory mediators from mast cells, such as interleukins. The following table summarizes the available data on the inhibitory concentration (IC50) of this compound on cytokine release.
| Mediator | Cell Type | Inducer | IC50 (nM) |
| Interleukin-6 (IL-6) | Not Specified | Not Specified | 4200 |
| Interleukin-8 (IL-8) | Not Specified | Not Specified | 1014 |
This data is derived from a comparative study of various antihistamines.
Experimental Protocols
Two primary in vitro models are widely used to assess mast cell stabilization: Rat Peritoneal Mast Cells (RPMCs) and the rat basophilic leukemia cell line (RBL-2H3). Below are detailed protocols adapted for the evaluation of this compound hydrochloride.
Protocol 1: Rat Peritoneal Mast Cell (RPMC) Degranulation Assay
This protocol describes the isolation of primary mast cells from rats and the subsequent measurement of histamine release inhibition.
Materials:
-
Male Wistar rats (200-250g)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Collagenase
-
Hyaluronidase
-
HEPES buffer
-
Compound 48/80 (degranulating agent)
-
This compound hydrochloride
-
o-phthalaldehyde (OPT) for histamine fluorescence assay
-
Perchloric acid
-
Sodium hydroxide
-
Phosphate buffer
Procedure:
-
Isolation of RPMCs:
-
Euthanize the rat via cervical dislocation.
-
Inject 20 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and transfer it to a centrifuge tube.
-
Centrifuge at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with fresh HBSS.
-
Resuspend the cells in HBSS containing collagenase and hyaluronidase and incubate for 15 minutes at 37°C.
-
Layer the cell suspension over a Percoll gradient and centrifuge to purify the mast cells.
-
Collect the mast cell layer and wash with HBSS.
-
Resuspend the purified mast cells in HEPES buffer.
-
-
Mast Cell Stabilization Assay:
-
Pre-incubate the purified mast cells with varying concentrations of this compound hydrochloride (e.g., 1 µM to 100 µM) for 15 minutes at 37°C.
-
Induce degranulation by adding Compound 48/80 (final concentration 10 µg/mL) and incubate for 10 minutes at 37°C.
-
Include a positive control (Compound 48/80 only) and a negative control (buffer only).
-
Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
-
Measurement of Histamine Release:
-
Collect the supernatant for histamine measurement.
-
To determine the total histamine content, lyse an aliquot of untreated cells with perchloric acid.
-
Perform a fluorometric histamine assay using o-phthalaldehyde (OPT).
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of histamine release for each sample relative to the total histamine content.
-
Determine the percentage inhibition of histamine release by this compound hydrochloride.
-
Protocol 2: RBL-2H3 Cell β-Hexosaminidase Release Assay
This protocol utilizes the RBL-2H3 cell line, a common model for mast cells, and measures the release of β-hexosaminidase, an enzyme co-released with histamine.
Materials:
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (HSA)
-
Tyrode's buffer
-
This compound hydrochloride
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
Glycine buffer
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 24 hours.
-
-
Mast Cell Stabilization Assay:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound hydrochloride for 30 minutes at 37°C.
-
Induce degranulation by adding DNP-HSA (1 µg/mL) and incubate for 1 hour at 37°C.
-
Include a positive control (DNP-HSA only), a negative control (buffer only), and a total release control (Triton X-100).
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate and collect the supernatant.
-
In a new 96-well plate, mix an aliquot of the supernatant with the pNAG substrate solution.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding glycine buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release and the percentage inhibition by this compound hydrochloride.
-
Visualizations
Experimental Workflow for Mast Cell Stabilization Assay
References
Application Notes and Protocols for the Quantification of Antazoline using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antazoline is a first-generation antihistamine with anticholinergic properties, commonly found in ophthalmic solutions for the relief of allergic conjunctivitis. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods.
Quantitative Data Summary
The following table summarizes the quantitative data from different HPLC methods developed for the quantification of this compound. This allows for a direct comparison of their performance characteristics.
| Method | Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (r) | Source |
| Method 1 | This compound HCl & Tetryzoline HCl | 20 - 80 | 2.66 | 8.06 | >0.995 | [1] |
| Method 2 | This compound Sulfate & Naphazoline Nitrate | 110 - 350 | 0.3 | Not Specified | 0.9999 | [2] |
| Method 3 | This compound HCl & Naphazoline HCl | 0.5 - 100 | Not Specified | Not Specified | ≥ 0.9981 | [3][4][5] |
| Method 4 | This compound & Tetrahydrozoline | Not Specified | Not Specified | Not Specified | ≥ 0.998 | [6] |
| Method 5 | This compound HCl & Tetryzoline HCl | 200 - 1800 (ng/band) | 63.95 (ng/band) | 193.79 (ng/band) | 0.9989 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Simultaneous Determination of this compound Hydrochloride and Tetrahydrozoline Hydrochloride
This method is suitable for the analysis of this compound and Tetrahydrozoline in ophthalmic solutions.[1]
1. Instrumentation:
-
HPLC system with a UV-VIS detector.
-
Shimpack VP-ODS column (250 × 4.6 mm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Phosphoric acid (1% v/v aqueous solution)
-
Sulphamethoxazole (Internal Standard)
-
This compound Hydrochloride and Tetrahydrozoline Hydrochloride reference standards.
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: THF: 1% Phosphoric acid (18:5:77 v/v/v)
-
Flow Rate: 1.8 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: Not specified.
-
Internal Standard: Sulphamethoxazole
4. Standard Solution Preparation:
-
Prepare stock solutions of this compound Hydrochloride, Tetrahydrozoline Hydrochloride, and Sulphamethoxazole in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the linearity range of 20-80 µg/mL for this compound Hydrochloride.
5. Sample Preparation (for Ophthalmic Solutions):
-
Accurately dilute the eye drop formulation with the mobile phase to bring the concentration of this compound within the calibration range.
-
Add the internal standard to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Quantify this compound using the peak area ratio of this compound to the internal standard against the concentration.
Method 2: Stability-Indicating HPLC Method for Simultaneous Quantification of this compound Nitrate and Naphazoline Sulfate
This method is designed for quality control and stability testing of ophthalmic formulations.[2][8]
1. Instrumentation:
-
RP-HPLC system with a UV detector.
-
C18 column.
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Phosphate buffer
-
This compound Sulfate and Naphazoline Nitrate reference standards.
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer: Methanol (80:20 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 285 nm
-
Temperature: Room temperature
-
Injection Volume: Not specified.
4. Standard Solution Preparation:
-
Prepare stock solutions of this compound Sulfate and Naphazoline Nitrate in the mobile phase.
-
Prepare calibration standards by diluting the stock solutions to achieve concentrations in the range of 0.11 to 0.35 mg/mL for this compound sulfate.[2]
5. Sample Preparation (for Ophthalmic Formulations):
-
Dilute the ophthalmic formulation with the mobile phase to fall within the linear range of the assay.
-
Filter the solution through a suitable syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound Sulfate against its concentration.
-
Determine the concentration of this compound Sulfate in the sample from the calibration curve.
Method 3: UHPLC Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride
This ultra-high performance liquid chromatography (UHPLC) method offers a rapid analysis time.[3][4][5]
1. Instrumentation:
-
UHPLC system with a PDA detector.
-
ACE Excel 2 C18-PFP column (2 µm, 2.1 × 100 mm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Triethylamine
-
This compound Hydrochloride and Naphazoline Hydrochloride reference standards.
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Phosphate buffer (pH 3.0) containing 0.5% triethylamine (60:40, v/v)
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 285 nm
-
Temperature: 40 °C
-
Injection Volume: 1.0 µL
4. Standard Solution Preparation:
-
Prepare stock solutions of this compound Hydrochloride and Naphazoline Hydrochloride in the mobile phase.
-
Serially dilute the stock solutions to prepare calibration standards over the concentration range of 0.500-100 μg mL-1.[4]
5. Sample Preparation (for Ophthalmic Formulations):
-
Dilute the ophthalmic formulation with the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound Hydrochloride versus its concentration.
-
Calculate the concentration of this compound Hydrochloride in the sample using the regression equation from the calibration curve.
Visualizations
General HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. tandfonline.com [tandfonline.com]
Application Note: Capillary Electrophoresis for the Separation of Antazoline and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antazoline is a first-generation antihistamine that has also shown efficacy as an antiarrhythmic agent. Understanding its metabolic fate is crucial for comprehensive pharmacological and toxicological assessments. Recent studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed that this compound undergoes extensive metabolism in humans, resulting in at least 15 metabolites.[1][2][3] The primary metabolic pathways include Phase I reactions, such as hydroxylation and removal of the phenyl group, and Phase II reactions, predominantly glucuronidation.[1][2][3] The main cytochrome P450 isoenzyme involved in its metabolism is CYP2D6.[1][2][4] Key Phase I metabolites identified are M1 (N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine) and M2 (hydroxylated this compound).[1][2]
Capillary electrophoresis (CE) offers a powerful analytical platform for the separation of pharmaceuticals and their metabolites due to its high efficiency, rapid analysis time, and low sample and reagent consumption.[5][6][7] This application note provides a foundational protocol for the separation of this compound and its metabolites using capillary zone electrophoresis (CZE), based on established methods for the analysis of this compound in pharmaceutical formulations.[8][9]
Data Presentation
While a specific capillary electrophoresis method for the comprehensive separation of all this compound metabolites is not yet established in the literature, the following table presents data for the analysis of the parent drug, this compound, by CE. This table should be expanded upon during method development and validation to include the migration times and quantitative data for its metabolites.
| Analyte | Migration Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| This compound | To be determined | To be determined | To be determined | >0.998[8] |
| Metabolite M1 | To be determined | To be determined | To be determined | To be determined |
| Metabolite M2 | To be determined | To be determined | To be determined | To be determined |
| Other Metabolites | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
This protocol provides a starting point for the development of a robust CE method for the separation of this compound and its metabolites. Optimization of the buffer pH, concentration, and organic modifiers will likely be necessary to achieve the desired separation.
1. Instrumentation and Capillary Conditioning:
-
Instrument: A standard capillary electrophoresis system equipped with a UV detector.
-
Capillary: Uncoated fused-silica capillary, 50 µm I.D., with an effective length of approximately 50 cm.
-
Capillary Conditioning (New Capillary):
-
Rinse with 0.1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the background electrolyte (BGE) for 15 minutes.
-
-
Capillary Conditioning (Between Runs):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 1 minute.
-
Rinse with BGE for 2 minutes.[10]
-
2. Background Electrolyte (BGE) Preparation:
-
Starting BGE: 20 mM phosphate buffer at pH 7.0.[8]
-
Preparation: Prepare a stock solution of sodium phosphate. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Optimization: To improve separation of metabolites, consider modifying the BGE by:
-
Varying the pH (e.g., from 3.0 to 9.0) to alter the charge of the analytes.
-
Adding an organic modifier (e.g., methanol or acetonitrile, 10-30%) to influence the electroosmotic flow and analyte solubility.
-
Incorporating chiral selectors (e.g., cyclodextrins) if enantiomeric separation is required.
-
3. Sample and Standard Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and (if available) its metabolite standards in methanol or deionized water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Dilute the stock solutions with the BGE to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Sample Preparation (e.g., from plasma):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the BGE.
-
4. Electrophoretic Conditions:
-
Separation Voltage: 22 kV.[8]
-
Capillary Temperature: 25°C.[8]
-
Injection: Hydrodynamic injection at 50 mbar for 17 seconds.[8]
-
Detection: UV detection at 215 nm.[8]
Visualizations
The following diagrams illustrate the proposed experimental workflow and the metabolic pathway of this compound.
Caption: Experimental workflow for the separation of this compound and its metabolites by CE.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Performance Verification of the PBPK Model for this compound and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of this compound and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Note: UHPLC-PDA Assay for Simultaneous Determination of Antazoline and Naphazoline in Ophthalmic Formulations
AN-001 | Drug Development & Quality Control
Abstract
This application note details a validated, stability-indicating Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method for the simultaneous quantification of Antazoline and Naphazoline in ophthalmic solutions. The described protocol offers a rapid and robust analytical solution, demonstrating significant advantages over traditional HPLC methods in terms of analysis time and solvent consumption. This method is suitable for routine quality control and stability testing of pharmaceutical formulations containing these two active pharmaceutical ingredients (APIs).
Introduction
This compound, an H1-receptor antagonist, and Naphazoline, a sympathomimetic agent, are frequently co-formulated in ophthalmic preparations to alleviate allergic conjunctivitis. A reliable analytical method is crucial for ensuring the quality, safety, and efficacy of such products. This document provides a detailed protocol for a UHPLC-PDA method that allows for the simultaneous determination of both compounds, separating them from potential degradation products.
Experimental
Instrumentation and Consumables
-
UHPLC System with a PDA Detector
-
UHPLC Column: ACE Excel 2 C18-PFP (2 µm, 2.1 × 100 mm)[1][2][3]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Reagents and Standards
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water[3]
-
This compound Hydrochloride and Naphazoline Hydrochloride reference standards
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | ACE Excel 2 C18-PFP (2 µm, 2.1 × 100 mm)[1][2][3] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) containing 0.5% Triethylamine (60:40, v/v)[1][2][3] |
| Flow Rate | 0.6 mL/min[1][2][3] |
| Injection Volume | 1.0 µL[1][2][3] |
| Column Temperature | 40 °C[1][2][3] |
| Detection Wavelength | 285 nm[1][2][3] |
| Run Time | 4.5 minutes[1][3] |
Table 1: Optimized UHPLC-PDA Chromatographic Conditions
Preparation of Solutions
2.4.1. Mobile Phase Preparation
Prepare a phosphate buffer and adjust the pH to 3.0. Add triethylamine to a final concentration of 0.5%. Mix the aqueous phase with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase prior to use.
2.4.2. Standard Solution Preparation
Accurately weigh and dissolve appropriate amounts of this compound Hydrochloride and Naphazoline Hydrochloride reference standards in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
2.4.3. Sample Solution Preparation
For commercial ophthalmic formulations, accurately dilute a known volume of the eye drops with the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.
Method Validation Summary
The UHPLC-PDA method was validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.
| Parameter | Result |
| Linearity Range | 0.500–100 µg/mL for both this compound and Naphazoline[1][3] |
| Correlation Coefficient (r²) | ≥ 0.9981 for both analytes[1][3] |
| Repeatability (RSD%) | < 1.28%[1][3] |
| Reproducibility (RSD%) | < 2.14%[1][3] |
| Recovery | 99.6% – 100.4%[1][2][3] |
| Retention Time (Naphazoline) | 0.92 min[1][3] |
| Retention Time (this compound) | 1.86 min[1][3] |
Table 2: Method Validation Summary
Experimental Workflow
The overall workflow for the simultaneous determination of this compound and Naphazoline is depicted in the following diagram.
Caption: UHPLC-PDA analysis workflow.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed. This compound and Naphazoline were subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation.[3] The method was able to successfully separate the intact drug peaks from all degradation products, demonstrating its specificity.
Logical Relationship of Method Development
The development of this UHPLC-PDA method followed a logical progression to ensure optimal performance and reliability.
Caption: Method development and validation pathway.
Conclusion
The described UHPLC-PDA method provides a rapid, sensitive, and specific assay for the simultaneous determination of this compound and Naphazoline in ophthalmic formulations. The short run time and reduced solvent consumption make it a superior alternative to conventional HPLC methods for quality control and stability testing in the pharmaceutical industry.[1][2][3]
References
Application Notes and Protocols for In Vivo Drug Release Studies of Antazoline in Ocular Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline, a first-generation antihistamine, is utilized in ophthalmic formulations to alleviate symptoms of allergic conjunctivitis by blocking histamine H1 receptors. The efficacy of these formulations is highly dependent on the drug's concentration and residence time at the site of action. Conventional eye drops are often limited by rapid nasolacrimal drainage and poor corneal penetration, leading to low bioavailability. Advanced ocular drug delivery systems, such as in-situ gelling formulations, aim to overcome these limitations by providing sustained drug release, thereby enhancing therapeutic outcomes and improving patient compliance.
This document provides detailed application notes and protocols for conducting in vivo drug release studies of this compound in ocular delivery systems, with a focus on comparing in-situ gelling systems to conventional formulations.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data derived from the trends reported in the literature for in vivo studies of this compound in ocular delivery systems in a rabbit model. These tables are intended to illustrate the expected outcomes of the experimental protocols described herein.
Table 1: In Vivo Drug Concentration of this compound in Aqueous Humor Over Time
| Time (hours) | This compound Concentration in Aqueous Humor (ng/mL) |
| Conventional Eye Drops | |
| 0.5 | 150.2 ± 25.8 |
| 1 | 250.6 ± 35.2 |
| 2 | 180.4 ± 28.9 |
| 4 | 90.1 ± 15.7 |
| 6 | 40.5 ± 8.9 |
| 8 | Below Limit of Quantification |
Table 2: Pharmacokinetic Parameters of this compound in Aqueous Humor
| Parameter | Conventional Eye Drops | In-Situ Gelling System |
| Cmax (ng/mL) | 255.8 | 455.6 |
| Tmax (hours) | 1.0 | 2.0 |
| AUC (0-8h) (ng·h/mL) | 817.4 | 2213.2 |
| Mean Residence Time (MRT) (hours) | 2.5 | 4.8 |
Experimental Protocols
Formulation of this compound In-Situ Gelling System
This protocol is based on the pH-triggered in-situ gelling system described by Shetty et al. (2013).[1][2]
Materials:
-
This compound Phosphate
-
Carbopol 940
-
HPMC K4M
-
Benzalkonium Chloride (preservative)
-
Sodium Chloride (tonicity agent)
-
Sodium Hydroxide (for pH adjustment)
-
Sterile Purified Water
Procedure:
-
Preparation of Polymer Dispersion: Disperse Carbopol 940 and HPMC K4M in sterile purified water with continuous stirring.
-
Drug Addition: Dissolve this compound Phosphate in a separate container with sterile purified water and add it to the polymer dispersion.
-
Addition of Excipients: Add benzalkonium chloride and sodium chloride to the formulation under stirring.
-
pH Adjustment: Adjust the pH of the formulation to a range of 4.0-5.0 using sodium hydroxide.
-
Sterilization: Sterilize the final formulation by autoclaving.
In Vivo Drug Release Study in a Rabbit Model
Animal Model:
-
Healthy New Zealand albino rabbits of either sex, weighing 2-3 kg.
Procedure:
-
Animal Acclimatization: Acclimatize the rabbits for at least one week before the experiment under standard laboratory conditions.
-
Grouping: Divide the rabbits into two groups:
-
Group 1: Receives conventional this compound eye drops.
-
Group 2: Receives the formulated this compound in-situ gelling system.
-
-
Drug Administration: Instill a single drop (approximately 50 µL) of the respective formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.
-
Aqueous Humor Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), collect aqueous humor samples (approximately 50-100 µL) from the anterior chamber of the treated eye using a 30-gauge needle under topical anesthesia.
-
Sample Processing: Immediately freeze the collected aqueous humor samples at -20°C until analysis.
Analytical Method for this compound Quantification
Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), adjusted to an appropriate pH.
Procedure:
-
Sample Preparation: Thaw the aqueous humor samples and precipitate proteins using a suitable agent (e.g., acetonitrile or perchloric acid). Centrifuge the samples and collect the supernatant.
-
Chromatographic Analysis: Inject the supernatant into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with a standard calibration curve prepared using known concentrations of this compound.
Visualizations
Signaling Pathway of this compound
This compound functions as a competitive antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, which is responsible for the symptoms of an allergic reaction.
Experimental Workflow for In Vivo Drug Release Study
The following diagram outlines the key steps involved in the in vivo evaluation of this compound ocular delivery systems.
References
Cell-based Assays for Quantifying the Anti-inflammatory Potential of Antazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline, a first-generation H1-receptor antagonist, is primarily recognized for its antihistaminic effects in relieving symptoms of allergic reactions.[1][2] Beyond its canonical role in blocking the action of histamine on H1 receptors, emerging evidence suggests that this compound and other H1-antihistamines possess broader anti-inflammatory properties.[3] These effects are attributed to their ability to modulate key inflammatory pathways, including the stabilization of mast cells and the inhibition of pro-inflammatory mediator release.
These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the anti-inflammatory potential of this compound. The described assays will enable researchers to investigate its effects on mast cell degranulation, the production of key pro-inflammatory cytokines, and the activity of the central inflammatory transcription factor, NF-κB.
Mast Cell Degranulation Assay
Application Note:
Mast cells are pivotal players in inflammatory and allergic responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, such as histamine and β-hexosaminidase. The ability of a compound to inhibit the release of these mediators is a key indicator of its mast cell stabilizing and anti-inflammatory potential. This compound has been noted for its ability to inhibit histamine release, suggesting mast cell stabilizing properties. This assay provides a quantitative method to evaluate the efficacy of this compound in preventing IgE-mediated mast cell degranulation.
Quantitative Data Summary:
| Compound | Assay | Cell Line | Stimulant | IC50 Value |
| Ketotifen fumarate | Histamine Release | RBL-2H3 | A23187 | 36.4 µM[4] |
| Luteolin | β-hexosaminidase Release | RBL-2H3 | Antigen | 3.0 µM[5] |
| Diosmetin | β-hexosaminidase Release | RBL-2H3 | Antigen | 2.1 µM[5] |
Experimental Protocol: β-Hexosaminidase Release Assay
This protocol is adapted for a 96-well plate format for high-throughput analysis.
Materials:
-
RBL-2H3 cells (Rat Basophilic Leukemia cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound (or other test compounds)
-
Tyrode's Buffer (pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (for cell lysis to determine total release)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight to allow for adherence.
-
Sensitization: Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Compound Treatment:
-
Wash the cells twice with Tyrode's Buffer.
-
Add 50 µL of Tyrode's Buffer containing various concentrations of this compound to the wells.
-
Include a vehicle control (buffer only) and a positive control (e.g., ketotifen).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 50 µL of DNP-HSA (100 ng/mL) to each well to induce degranulation.
-
For total release control wells, add 50 µL of 0.1% Triton X-100.
-
For spontaneous release control wells, add 50 µL of Tyrode's Buffer.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Data Acquisition:
-
Stop the reaction by adding 200 µL of Stop Buffer to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Percentage of β-hexosaminidase release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Workflow for Mast Cell Degranulation Assay
Caption: Workflow for the β-hexosaminidase release assay.
Inhibition of Pro-inflammatory Cytokine Production
Application Note:
A hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells like macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of this inflammatory response. This assay measures the ability of this compound to suppress the secretion of TNF-α and IL-6 from LPS-stimulated macrophages, providing a direct measure of its anti-inflammatory activity at the level of cytokine production.
Quantitative Data Summary:
Specific data on the inhibitory effect of this compound on LPS-induced cytokine production is not available in the reviewed literature. The following table presents IC50 values for known anti-inflammatory compounds in this assay for comparative purposes.
| Compound | Cytokine Inhibited | Cell Line | Stimulant | IC50 Value |
| Dexamethasone | TNF-α | J774A.1 | LPS | 44 nM[4] |
| Dexamethasone | IL-6 | J774A.1 | LPS | 58 nM[4] |
| Polonilignan | TNF-α | RAW 264.7 | LPS | 42.10 µM[2] |
| Polonilignan | IL-6 | RAW 264.7 | LPS | 6.59 µM[2] |
Experimental Protocol: TNF-α and IL-6 ELISA
Materials:
-
RAW 264.7 cells (Murine macrophage cell line)
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Include a vehicle control and a positive control (e.g., dexamethasone).
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatant.
-
ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value of this compound for the inhibition of TNF-α and IL-6 production.
-
Workflow for Cytokine Production Assay
Caption: Workflow for the inhibition of cytokine production assay.
NF-κB Signaling Pathway Inhibition Assay
Application Note:
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[6][7][8] Its activation is a central event in the inflammatory cascade. The canonical NF-κB pathway is activated by stimuli like LPS and TNF-α, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[9] H1-antihistamines have been shown to down-regulate NF-κB signaling.[3] This assay allows for the quantification of this compound's ability to inhibit NF-κB activation, providing insight into its mechanism of anti-inflammatory action.
Quantitative Data Summary:
Specific IC50 values for this compound's inhibition of NF-κB are not available in the literature reviewed. The table below shows IC50 values for known NF-κB inhibitors for comparison.
| Compound | Assay | Cell Line | Stimulant | IC50 Value |
| Bithionol | IκBα Phosphorylation | GFP-IκBα GripTite cells | TNF-α | 0.31 µM[10] |
| Narasin | IκBα Phosphorylation | GFP-IκBα GripTite cells | TNF-α | 0.44 µM[10] |
| Bay11-7082 | NF-κB Reporter | U251-NF-κB-GFP-Luc | Basal | >1.5 µM[11] |
Experimental Protocol: NF-κB Reporter Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
TNF-α or LPS
-
This compound (or other test compounds)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Include a vehicle control and a positive control inhibitor.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a Luciferase Assay System according to the manufacturer's protocol.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., a constitutively expressed Renilla luciferase).
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound.
-
Determine the IC50 value of this compound.
-
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Does β-hexosaminidase function only as a degranulation indicator in mast cells? The primary role of β-hexosaminidase in mast cell granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory effects of H1-antihistamines: clinical and immunological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antazoline Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for challenges related to the aqueous solubility of Antazoline and its common salt forms, this compound Phosphate and this compound Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how do their aqueous solubilities compare?
A1: this compound is a weakly basic drug and is typically used in its salt forms to improve aqueous solubility. The two most common salt forms are this compound Phosphate and this compound Hydrochloride.
-
This compound Phosphate: This salt form is generally more soluble in water compared to the hydrochloride salt. A 2% solution of this compound Phosphate in water has an acidic pH of approximately 4.5.[1][2]
-
This compound Hydrochloride: This salt is described as sparingly soluble in water.[3] One gram is reported to dissolve in 40 mL of water.[1][3]
Q2: What is the most critical factor influencing the aqueous solubility of this compound?
A2: The pH of the aqueous solution is the most critical factor. Being a weak base, this compound's solubility is significantly higher in acidic conditions where it is protonated and exists in a more soluble ionized form. As the pH increases towards neutral and alkaline conditions, the un-ionized form predominates, which is less soluble and may lead to precipitation.[4][5]
Q3: In which common laboratory solvents can I dissolve this compound salts?
A3: this compound salts are soluble in several common laboratory solvents. This is particularly useful for preparing concentrated stock solutions.
-
DMSO (Dimethyl Sulfoxide): Both this compound Hydrochloride and this compound Phosphate are soluble in DMSO.[5][6]
-
Methanol and Ethanol: this compound Phosphate is soluble in methanol.[5] this compound Hydrochloride is soluble in ethanol.[3][6]
Q4: My this compound solution, which was initially clear, formed a precipitate over time in my cell culture incubator. What could be the cause?
A4: This is a common issue and can be attributed to several factors:
-
pH Shift: Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. When an acidic stock solution of this compound Phosphate is added, the buffering capacity of the media will raise the pH, decreasing this compound's solubility and causing it to precipitate over time.[5]
-
Chemical Degradation: this compound is susceptible to hydrolysis, and this degradation is pH-dependent. The degradation rate is lowest at approximately pH 5.0 and increases at higher pH values.[4][5] These degradation products may be less soluble than the parent compound, leading to precipitation.
-
Interaction with Media Components: Cell culture media contain various salts, such as phosphates and carbonates. This compound, particularly the hydrochloride salt, can interact with these components, leading to the formation of less soluble salts and subsequent precipitation.
-
Temperature Changes: While incubators maintain a constant temperature, initial temperature differences between a cold stock solution and warm media can temporarily affect solubility. More commonly, long-term incubation can provide the necessary time for slow precipitation of a supersaturated solution to occur.
Data Presentation: Solubility of this compound Forms
The following tables summarize the available quantitative data on the solubility of this compound and its salts.
Table 1: Solubility in Common Solvents
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | 663 mg/L | 30°C[1] |
| This compound Hydrochloride | Water | ~25 mg/mL (1 g in 40 mL)[1][3] | Not Specified |
| This compound Hydrochloride | Ethanol | ~40 mg/mL (1 g in 25 mL)[3] | Not Specified |
| This compound Hydrochloride | DMSO | ~25 mg/mL[7] | Not Specified |
| This compound Hydrochloride | PBS (pH 7.2) | ~10 mg/mL[5][7] | Not Specified |
| This compound Phosphate | Water | Soluble | Not Specified |
| This compound Phosphate | DMSO | 18 mg/mL[5] | Not Specified |
| This compound Phosphate | Methanol | Soluble[5] | Not Specified |
Table 2: pH Influence on this compound
| pH Range | Effect on Stability & Solubility |
| 0 - 2 (Highly Acidic) | Complex degradation mechanism observed, though solubility is generally high.[4][8] |
| 3.0 - 5.0 (Acidic) | Optimal stability against hydrolysis is observed around pH 5.0.[4][5] Solubility is expected to be high in this range. |
| 6.0 - 7.4 (Near Neutral) | Degradation rate increases significantly compared to pH 5.0.[4] The decrease in solubility becomes more pronounced, increasing the risk of precipitation. |
| > 7.4 (Alkaline) | Limited solubility of the this compound free base.[4] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound salt (Phosphate or Hydrochloride) powder
-
Aqueous buffers of desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or a UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific pH buffer. "Excess" means that undissolved solid should be visible after thorough mixing.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After incubation, allow the vials to stand to let the excess solid settle.
-
Separation: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution as necessary and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Protocol 2: Preparing a Stock Solution for In Vitro Experiments
This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent to minimize precipitation when added to aqueous experimental media.
Materials:
-
This compound salt powder
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of Concentrated Stock: In a sterile environment, accurately weigh the desired amount of this compound powder. Dissolve the powder in cell culture-grade DMSO to achieve a high concentration (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. It is advisable to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in your pre-warmed (37°C) aqueous experimental medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform dispersion, which helps to avoid localized high concentrations that can lead to immediate precipitation.
Mandatory Visualizations
Caption: Workflow for determining this compound's aqueous solubility.
Caption: Relationship between pH, solubility, and stability of this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Addressing Antazoline stability and degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Antazoline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The imidazoline ring in the this compound molecule is susceptible to cleavage, particularly under acidic and basic conditions. This hydrolysis results in the formation of N-[(N-benzylanilino)acetyl]ethylenediamine as the main degradation product.[1][2][3] The rate of hydrolysis is significantly dependent on the pH and temperature of the solution.[2]
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation studies for this compound typically involve exposure to a variety of stress conditions to assess its stability and identify potential degradation products. These conditions generally include:
-
Acidic Hydrolysis: Treatment with acids such as hydrochloric acid (HCl).[4][5]
-
Basic Hydrolysis: Treatment with bases like sodium hydroxide (NaOH).[4][5]
-
Oxidation: Exposure to oxidizing agents, for instance, hydrogen peroxide (H₂O₂).[4][5]
-
Thermal Degradation: Heating the sample at elevated temperatures (e.g., 80-100°C).[4][5][6]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. The degradation mechanism varies with the pH of the environment.[2][7] In the pH range of 3.0-7.4, the hydrolysis of this compound occurs through acidic, non-catalyzed, and semi-alkaline pathways.[2][7] In highly acidic media (pH 0-2), the degradation is more complex and may involve the formation of a colorful intermediate.[2][7]
Q4: Are there validated stability-indicating analytical methods available for this compound?
A4: Yes, several stability-indicating analytical methods have been developed and validated for the simultaneous determination of this compound and its degradation products. These methods are crucial for accurately assessing the stability of the drug. Commonly used techniques include:
-
Ultra-High-Performance Liquid Chromatography (UHPLC)[9][10][11]
-
High-Performance Thin-Layer Chromatography (HPTLC)[4]
These methods have been shown to effectively separate this compound from its degradation products, ensuring specificity and accuracy in stability studies.[4][9][10][11]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatogram During Stability Study
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (MS) coupled with the chromatograph to identify the mass of the unknown peak. The primary hydrolysis product of this compound is N-[(N-benzylanilino)acetyl]ethylenediamine.[1][3]
-
Review Stress Conditions: Ensure that the experimental conditions (pH, temperature, light exposure) are within the expected stable range for this compound. The rate of hydrolysis is dependent on pH and temperature.[2]
-
Perform Forced Degradation: Conduct a forced degradation study under controlled stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in confirming if the unexpected peaks correspond to known degradants.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, pH, or gradient to improve the resolution between this compound and the new peaks. A validated stability-indicating method should be capable of resolving the drug from its degradation products.[9][10]
-
Issue 2: Poor Recovery of this compound in the Assay
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: this compound may be unstable in certain solvents or at specific pH values. Ensure that the sample diluent is compatible with this compound and will not cause degradation. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[12]
-
Check Storage Conditions: Ensure that stock solutions and samples are stored at appropriate temperatures (e.g., -20°C for long-term storage of the solid) and protected from light to prevent degradation before analysis.[12]
-
Assess Method Specificity: Verify that the analytical method is stability-indicating and that degradation products are not co-eluting with the parent drug, which could lead to inaccurate quantification.
-
Issue 3: Inconsistent Results in Thermal Degradation Studies
-
Possible Cause: Non-uniform heating, presence of impurities, or complex degradation kinetics.
-
Troubleshooting Steps:
-
Ensure Uniform Temperature: Use a calibrated oven or heating block to ensure consistent and uniform heating of all samples.
-
Analyze Solid State: When performing thermal degradation on the solid-state drug, be aware that changes in the crystalline structure can occur. Techniques like Differential Scanning Calorimetry (DSC) can be used to study these changes.[6]
-
Consider Kinetic Modeling: Thermal degradation may follow a specific kinetic model (e.g., first-order).[13] Analyzing data at multiple time points can help in understanding the degradation rate.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Room Temp. | Significant Degradation | [4] |
| 1 M HCl | 10 hours | - | Substantial Degradation | [5] | |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | Significant Degradation | [4] |
| 1 M NaOH | 10 hours | - | Substantial Degradation | [5] | |
| Oxidative Degradation | 3% H₂O₂ | - | - | Significant Degradation | [4] |
| 30% H₂O₂ | 10 hours | - | Substantial Degradation | [5] | |
| Thermal Degradation | Dry Heat | 8 hours | 80°C | Degradation Observed | [4] |
| Dry Heat | 24 hours | 100°C | Degradation Observed | [5] | |
| Photodegradation | Direct Sunlight | 72 hours | - | Degradation Observed | [4] |
| UV Light (254 nm) | 24 hours | - | Degradation Observed | [5] |
Note: "Significant Degradation" and "Substantial Degradation" are qualitative descriptions from the cited literature. The exact percentage of degradation can vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in methanol.
-
Keep the solution at room temperature for 8 hours or reflux at 75°C for 8 hours for accelerated degradation.[4]
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in methanol.
-
Keep the solution at room temperature for 8 hours or reflux at 75°C for 8 hours.[4]
-
Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% (v/v) hydrogen peroxide in methanol.
-
Keep the solution at room temperature for a specified duration.
-
-
Thermal Degradation:
-
Place the solid this compound hydrochloride powder in an oven at 80°C for 8 hours.[4]
-
After heating, dissolve the sample in methanol for analysis.
-
-
Photodegradation:
-
Expose the solid this compound hydrochloride powder to direct sunlight for 72 hours.[4]
-
After exposure, dissolve the sample in methanol for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC, UHPLC) and compare them with an untreated control sample.
Protocol 2: Stability-Indicating UHPLC Method for this compound
This protocol is based on a published UHPLC method for the simultaneous determination of this compound hydrochloride and Naphazoline hydrochloride.[5][9][10][11]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatograph with a PDA detector.
-
Column: ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm).[9][10][11]
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v), containing 0.5% triethylamine.[9][10][11]
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare sample solutions from the forced degradation study, ensuring they are neutralized and diluted appropriately with the mobile phase.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
-
Inject the standards and samples into the UHPLC system.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with the standard curve. The retention time for this compound is approximately 1.86 minutes under these conditions.[9][10][11]
-
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for this compound and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for this compound and naphazoline. | Semantic Scholar [semanticscholar.org]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of pH on the stability of this compound: kinetic analysis [agris.fao.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
Common experimental artifacts when working with Antazoline
Welcome to the technical support center for Antazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental challenges when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Solubility
Q1: My this compound solution is precipitating in my cell culture medium. What is causing this and how can I prevent it?
A1: this compound, particularly its salt forms like this compound phosphate, can precipitate in physiological buffers and cell culture media. This is a common artifact driven by several factors:
-
pH Shift: this compound phosphate is a salt of a weak base and is more soluble in acidic conditions; a 2% solution in water has a pH of about 4.5. Cell culture media are typically buffered to a physiological pH of 7.2-7.4. This increase in pH significantly decreases this compound's solubility, causing it to precipitate.[1]
-
Interaction with Media Components: Cell culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These can interact with the phosphate counter-ion of this compound phosphate, forming insoluble salts.
-
Temperature: The solubility of this compound can be lower at colder temperatures. Adding a concentrated stock solution to refrigerated media can induce precipitation.[1]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution due to the abrupt change in solvent polarity.
Troubleshooting and Prevention:
-
Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment as they may be unstable.
-
Use Pre-warmed Media: Always use media pre-warmed to 37°C when preparing your final working solutions.[1]
-
Optimize Stock and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM). This compound HCl is soluble in DMSO at ≥13.4 mg/mL.
-
Perform a serial dilution to minimize "solvent shock." For instance, create an intermediate dilution of your stock in pre-warmed media before preparing the final concentration.
-
Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.[1]
-
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions. Incubate a dilution series at 37°C and observe for precipitation over your experimental time course.[1]
In Vitro Assays
Q2: I am observing unexpected results in my cytotoxicity/cell viability assay. Could this compound be interfering with the assay itself?
A2: Yes, this compound, like many small molecules, has the potential to interfere with common cell viability assays, leading to misleading results. Here are some potential artifacts and troubleshooting steps:
-
MTT/MTS/XTT Assays: These assays rely on cellular reductases to convert a tetrazolium salt into a colored formazan product.
-
Artifact: this compound could potentially interfere with these reductase enzymes or the formazan product itself, leading to either an underestimation or overestimation of cell viability. Colored compounds can also interfere with absorbance readings.[2]
-
Troubleshooting:
-
Run a "no-cell" control: Include wells with your highest concentration of this compound in media without cells, along with the assay reagent, to check for direct chemical reduction or colorimetric interference.
-
Use an orthogonal assay: Confirm your results with a non-reductase-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity, or a dye-exclusion assay (e.g., Trypan Blue) that assesses membrane integrity.
-
-
-
Fluorescence-Based Assays:
-
Artifact: Aromatic compounds can be inherently fluorescent (autofluorescence) or can quench the fluorescence of the assay's reporter molecule.[2][3] This can lead to false positives or negatives.
-
Troubleshooting:
-
Measure compound autofluorescence: Run controls with this compound alone in the assay buffer to see if it fluoresces at the excitation/emission wavelengths of your assay.
-
Check for quenching: In a cell-free system, mix this compound with the fluorescent product of your assay to see if the signal is diminished.
-
Use a different fluorophore: If interference is confirmed, consider an assay with a fluorophore that has a different excitation/emission spectrum.
-
-
Q3: My experimental results are highly variable between replicates. What could be the cause?
A3: High variability can stem from several sources, some of which are particularly relevant when working with compounds like this compound:
-
Inconsistent Dosing: If this compound precipitates, even at a microscopic level, the actual concentration delivered to the cells in each well can vary significantly. Refer to the solubility troubleshooting guide (Q1).
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating.
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate this compound and other media components, affecting cell health. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, focusing on its primary targets and known off-targets. This information is crucial for designing experiments and interpreting results.
| Target Family | Target | Action | Species | Assay Type | Value | Units |
| Histamine Receptor | H₁ Receptor | Antagonist | - | - | - | - |
| Imidazoline Receptor | I₁ Receptor | Agonist | - | - | - | - |
| Imidazoline Receptor | I₂ Receptor | Ligand | Rat, Rabbit, Dog, Baboon | Radioligand Binding ([³H]-idazoxan) | pKi ~8.66 - 9.37 | - |
| Muscarinic Receptor | Muscarinic Receptors | Antagonist | - | - | - | - |
| Ion Channel | hERG (Potassium Channel) | Blocker | - | - | - | - |
| Ion Channel | Voltage-gated Sodium Channels | Blocker | - | - | - | - |
| Antiviral | Hepatitis B Virus (HBV) | Inhibitor | Human (Huh7 cells) | DNA Inhibition | EC₅₀ = 2.349 | µmol/L |
Data for H₁, I₁, Muscarinic, hERG, and Sodium Channel binding affinities (Ki/IC50) are not consistently available in the public domain and may require specialized screening.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing an this compound stock solution for use in cell-based assays.
Materials:
-
This compound powder (hydrochloride or phosphate salt)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the weighed this compound powder in a sterile tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C to maintain stability and avoid repeated freeze-thaw cycles.
MTT Cell Viability Assay
This protocol is a standard method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in pre-warmed complete culture medium.
-
Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Include "untreated" wells with cells in medium only.
-
Carefully remove the overnight medium and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target signaling pathways.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Enhancing Cell-Based Assay Performance with Antazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Antazoline to improve the performance of cell-based assays. The following information is designed to address specific issues and provide detailed experimental protocols to ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in cell-based assays, presented in a question-and-answer format.
Issue 1: High Background Signal in G Protein-Coupled Receptor (GPCR) Assays
Question: We are observing a high background signal in our GPCR assay, even in the negative control wells, when using a cell line with known endogenous histamine receptor expression. Can this compound help, and what should we consider?
Answer: Yes, this compound can be a useful tool to reduce background signal in cell lines expressing histamine H1 receptors. High background can be due to the constitutive activity of the H1 receptor or stimulation by histamine present in serum-containing media.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Endogenous H1 Receptor Activity | Pre-incubate cells with this compound to block the basal activity of H1 receptors. Perform a dose-response experiment to determine the optimal concentration of this compound that reduces background without affecting the primary assay readout. |
| Histamine in Serum | Switch to a serum-free medium for the assay. If serum is required, pre-treat the cells with this compound to antagonize the effects of serum-derived histamine. |
| This compound Autofluorescence | Although not widely reported, test for this compound's intrinsic fluorescence at the assay's excitation and emission wavelengths in a cell-free system.[1] |
Issue 2: Unexpected or Off-Target Effects Observed
Question: We are using this compound to block H1 receptor activity, but we are observing unexpected cellular responses. What could be the cause?
Answer: this compound is known to have off-target effects that can lead to unforeseen results in cell-based assays. These effects are often concentration-dependent.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Anticholinergic Activity | This compound can act as an antagonist at muscarinic receptors.[2] If your cells express muscarinic receptors, this could lead to confounding effects. Use a more selective H1 receptor antagonist if muscarinic signaling is a concern in your assay. |
| Imidazoline Receptor Binding | This compound is an imidazoline derivative and may interact with imidazoline receptors, which can modulate various cellular processes.[3] |
| Inhibition of Voltage-Gated Calcium Channels | This compound has been shown to inhibit P/Q- and N-type voltage-gated Ca2+ channels.[4] This can interfere with assays measuring intracellular calcium mobilization. |
| Sigma Receptor Interaction | Some studies suggest that imidazolines can interact with sigma receptors, which are involved in a variety of cellular functions. |
Issue 3: Compound Precipitation in Cell Culture Media
Question: We prepared a working solution of this compound phosphate in our cell culture medium, and it precipitated over time in the incubator. Why is this happening and how can we prevent it?
Answer: The solubility of this compound phosphate is pH-dependent, and it is more soluble in slightly acidic conditions. Standard cell culture media, buffered around pH 7.2-7.4, can cause this compound phosphate to precipitate.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| pH-Dependent Solubility | The pH of a 2% this compound phosphate solution in water is approximately 4.5.[5] The higher pH of cell culture media reduces its solubility. Prepare a concentrated stock solution in DMSO and use a minimal volume for the final dilution in pre-warmed (37°C) media.[5][6] |
| Interaction with Media Components | Divalent cations like Ca²⁺ and Mg²⁺ in the media can potentially form insoluble salts with the phosphate counter-ion.[5] Consider using a medium with lower concentrations of these ions if precipitation persists. |
| Chemical Degradation | This compound is susceptible to hydrolysis, with the degradation rate increasing at higher pH. Degradation products may be less soluble.[5] Always prepare fresh solutions of this compound for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell-based assay context?
A1: this compound is primarily a histamine H1 receptor antagonist.[7] It competitively and reversibly binds to the H1 receptor, preventing histamine from eliciting its effects.[7] This makes it a useful tool for specifically studying H1 receptor signaling or for blocking unwanted H1 receptor activity in a cellular system.
Q2: Can this compound be used as a negative control in cell-based assays?
A2: Yes, this compound can serve as an excellent negative control in assays where you are studying the effects of a histamine H1 receptor agonist. By pre-treating cells with this compound, you can demonstrate that the observed effect of the agonist is specifically mediated by the H1 receptor.
Q3: What are the known off-target activities of this compound that I should be aware of?
A3: Besides its primary activity as an H1 receptor antagonist, this compound has been reported to exhibit anticholinergic (muscarinic receptor antagonist) properties, interact with imidazoline receptors, and inhibit certain voltage-gated calcium channels.[2][4] These off-target effects are crucial to consider when interpreting your data, as they could contribute to the observed cellular response.
Q4: How does this compound affect intracellular calcium levels?
A4: this compound can influence intracellular calcium in at least two ways. Firstly, as an H1 receptor antagonist, it will block histamine-induced calcium release, which is a downstream effect of H1 receptor activation via the Gq signaling pathway. Secondly, due to its off-target effects, it can directly inhibit voltage-gated calcium channels, which could reduce calcium influx in response to other stimuli.[4]
Q5: What is the recommended solvent and storage for this compound stock solutions?
A5: For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, sterile solvent like DMSO.[6] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[6] Always prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment.
Q6: Can this compound interfere with cell viability assays?
A6: While there is limited direct evidence of this compound interfering with common cell viability readouts (e.g., MTT, resazurin), it is always good practice to test for any potential interference. This can be done by running the viability assay in the presence of this compound in a cell-free system. Additionally, at high concentrations, the off-target effects of this compound could potentially impact cell health, which would be detected as a change in viability.
Experimental Protocols
Protocol 1: GPCR Functional Assay - Measuring cAMP Accumulation (for Gs or Gi-coupled receptors)
This protocol provides a general framework for a cAMP assay. Specific details may vary depending on the commercial kit used.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (for H1 receptor blockade, if necessary)
-
GPCR agonist and/or antagonist
-
Forskolin (for Gi-coupled receptor assays)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding: Seed cells in a white, opaque microplate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, agonist, and/or antagonist in assay buffer.
-
Assay:
-
For Gs-coupled receptors:
-
Remove culture medium and add assay buffer.
-
Add this compound (if required to block basal H1 activity) and incubate.
-
Add agonist and incubate for the optimized stimulation time.
-
-
For Gi-coupled receptors:
-
Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Add this compound (if required).
-
Add agonist and incubate.
-
Add Forskolin to stimulate adenylyl cyclase and incubate.
-
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the signal as a function of compound concentration and fit the data to a dose-response curve to determine EC50 or IC50 values.
Protocol 2: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
GPCR agonist
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom microplate and culture overnight.
-
Dye Loading:
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject this compound (if used as an antagonist or to block basal activity) and continue reading.
-
Inject the agonist and immediately begin kinetic measurement of the fluorescence signal for several minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve and plot against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR signaling pathway for a Gq-coupled receptor like the H1 receptor.
Caption: General experimental workflow for a cell-based assay using this compound.
Caption: A logical workflow for troubleshooting common issues with this compound in cell-based assays.
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of imidazoline alpha-adrenergic receptor antagonists with histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of voltage-gated Ca2+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Forced degradation studies of Antazoline under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Antazoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is performed to identify the likely degradation products of this compound under various harsh conditions. This data is crucial for developing and validating stability-indicating analytical methods, understanding the drug's intrinsic stability, and elucidating its degradation pathways. These studies are a regulatory requirement for drug registration.[1][2]
Q2: Which stress conditions are typically applied to this compound?
A2: this compound is commonly subjected to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions to assess its stability.[3]
Q3: What is the main degradation product identified for this compound under hydrolytic stress?
A3: Under both acidic and basic hydrolysis, the primary degradation product of this compound is N-[(N-benzylanilino)acetyl]ethylenediamine, formed through the cleavage of the imidazoline ring.[4][5]
Q4: How stable is this compound under different pH conditions?
A4: this compound's degradation rate is pH-dependent. It is most stable at approximately pH 5.0. The degradation rate increases in both acidic (pH below 4.0) and semi-alkaline (pH above 6.0) conditions.[6][7] In highly acidic environments (pH 0-2), the degradation mechanism is more complex and involves the formation of a colored intermediate.[4][6][7][8]
Q5: What analytical techniques are suitable for analyzing this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or PDA detection are the most common and effective techniques for separating and quantifying this compound from its degradation products.[3][5][9] High-Performance Thin-Layer Chromatography (HPTLC) has also been used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed (<5%). | Stress conditions are too mild (concentration, duration, temperature). | Increase the severity of the stress conditions. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from room temperature to 60-80°C, or prolong the exposure time.[3][10] Ensure the chosen solvent is not protecting the drug substance. |
| Excessive degradation or too many peaks. | Stress conditions are too harsh, leading to secondary or tertiary degradation products. | Reduce the severity of the stress conditions (e.g., lower the concentration of the stressor, shorten the exposure time, or decrease the temperature). The target degradation is typically 5-20%.[11] Neutralize the sample (e.g., with a suitable acid, base, or buffer) immediately after the stress period to halt the reaction.[3][10] |
| Poor peak shape or resolution in HPLC/UHPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation due to extreme pH of injected samples. | Optimize the mobile phase; a common composition is a mixture of acetonitrile and a phosphate buffer.[3][12] Ensure the pH of the injected sample is compatible with the column chemistry. Neutralize acidic or basic samples before injection. |
| Inconsistent or non-reproducible results. | Variation in experimental parameters (e.g., temperature, light exposure). Instability of degradation products. | Tightly control all experimental parameters. Use calibrated equipment (ovens, photostability chambers). Analyze samples as soon as possible after the stress period is complete.[10] |
| Mass balance issues in the analytical method. | Co-elution of degradation products with the parent drug or other degradants. Degradants are not UV-active at the chosen wavelength. Degradants are volatile or insoluble in the diluent. | Use a photodiode array (PDA) detector to check for peak purity. Adjust chromatographic conditions (e.g., gradient, mobile phase) to improve resolution. Screen at multiple wavelengths to ensure all components are detected. |
Summary of Degradation Behavior
The following table summarizes the observed degradation of this compound under different stress conditions based on available literature.
| Stress Condition | Reagent/Parameter | Observation | Degradation Products Identified |
| Acid Hydrolysis | 0.1 M - 1 M HCl; Reflux or elevated temperature | Significant degradation occurs.[3][13] | N-(2-aminoethyl)-2-(N-benzylanilino)acetamide.[6][8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Reflux or elevated temperature | Significant degradation occurs.[3][13] | N-(2-aminoethyl)-2-(N-benzylanilino)acetamide.[5] |
| Oxidative | 3% - 30% H₂O₂ | Degradation is observed.[3] | Specific structures not detailed in cited literature. |
| Thermal | Dry heat at 100°C | Degradation is observed.[3] | Specific structures not detailed in cited literature. |
| Photolytic | UV light (254 nm) | Degradation is observed.[3] | Specific structures not detailed in cited literature. |
Experimental Protocols
Forced Hydrolysis (Acidic and Basic)
Objective: To assess the stability of this compound in acidic and basic conditions.
Materials:
-
This compound drug substance
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
Methanol or other suitable co-solvent if needed
-
Volumetric flasks, pipettes
-
Heating block or water bath
-
pH meter
Procedure (Example for Mild Conditions):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Transfer a known volume of the stock solution into a separate flask. Add an equal volume of 0.1 M NaOH.
-
Control: Prepare a control sample by diluting the stock solution with water.
-
Keep the flasks at room temperature or an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).[3]
-
After the incubation period, withdraw samples.
-
Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.
-
Dilute the samples to a suitable concentration for analysis with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC/UHPLC method.
-
For drastic conditions, use 1 M HCl or 1 M NaOH and increase the exposure time (e.g., 10 hours).[3]
Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound drug substance
-
3% and 30% Hydrogen Peroxide (H₂O₂)
-
Suitable solvent (e.g., methanol)
Procedure:
-
Prepare a stock solution of this compound.
-
Transfer a known volume of the stock solution into a flask and add an equal volume of the H₂O₂ solution (e.g., 3% for mild conditions).[3]
-
Protect the solution from light and keep it at room temperature for a specified duration (e.g., 1 hour).
-
After the stress period, dilute the sample to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC/UHPLC method.
-
For drastic conditions, use 30% H₂O₂ and increase the exposure time (e.g., 10 hours).[3]
Stability-Indicating UHPLC Method
Objective: To separate and quantify this compound from its degradation products.
| Parameter | Condition |
| Column | ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (60:40, v/v), pH 3.0 (adjusted with triethylamine) |
| Flow Rate | 0.6 mL/min |
| Detection | PDA/UV at 285 nm |
| Column Temperature | 40°C |
| Injection Volume | 1.0 µL |
| Run Time | ~4.5 minutes |
| (This method is based on a published study and may require optimization for specific applications).[3][9][12][14] |
Visualizations
Experimental Workflow
Caption: General workflow for forced degradation studies of this compound.
This compound Hydrolysis Degradation Pathway
Caption: Hydrolytic degradation pathway of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of pH on the stability of this compound: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for this compound and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. The influence of pH on the stability of this compound: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Challenges in Long-Term Antazoline Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell culture experiments involving Antazoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in long-term this compound cell culture?
A1: Long-term exposure of cell cultures to this compound, a first-generation antihistamine with anticholinergic and antiarrhythmic properties, presents several challenges. These include maintaining a stable and effective drug concentration, potential cytotoxicity over extended periods, induction of cellular stress responses, and managing the cumulative effects of the solvent (e.g., DMSO). Researchers should be aware of this compound's potential to affect cellular processes beyond its primary target, the H1 histamine receptor, especially in chronic exposure scenarios.
Q2: How do I determine the optimal, non-toxic concentration of this compound for my long-term experiment?
A2: The optimal concentration for long-term studies is typically much lower than the IC50 values determined from short-term cytotoxicity assays. It is crucial to perform a dose-response study over an extended period (e.g., 7-14 days) to establish a concentration that minimally impacts cell viability and proliferation while still being effective for the intended research question. Start with a concentration range well below the short-term EC50 values reported in the literature.[1]
Q3: How often should I replenish the this compound-containing media?
A3: The frequency of media changes with fresh this compound depends on the stability of this compound in your specific cell culture conditions (media type, serum concentration, temperature, and pH) and the metabolic rate of your cell line.[1][2] It is recommended to determine the stability of this compound in your culture medium, for example, by using HPLC or LC-MS to measure its concentration over time.[2][3] Based on this stability data, a media replenishment schedule (e.g., every 48-72 hours) should be established to maintain a consistent concentration of the compound.[1]
Q4: I am observing changes in cell morphology after prolonged exposure to this compound. What could be the cause?
A4: Morphological changes in cells during long-term drug exposure can be indicative of several underlying processes, including cytotoxicity, cellular stress, or differentiation.[4] this compound's anticholinergic properties or off-target effects on ion channels could potentially alter cell adhesion, cytoskeletal organization, or cell volume over time. It is important to document these changes systematically through microscopy and consider further investigation using cell staining techniques to assess for markers of apoptosis, senescence, or changes in key cellular structures.
Q5: My experimental results with this compound are not consistent. What are the potential sources of variability?
A5: Inconsistent results in long-term cell culture experiments can arise from several factors. These include inconsistent cell seeding density, variability in drug preparation, and the use of different batches of reagents.[1] Ensuring a homogenous single-cell suspension before seeding, using precise pipetting techniques, and standardizing all protocols are critical for reproducibility.[1] Additionally, the stability of this compound in the culture media should be considered, as degradation of the compound will lead to variable effective concentrations over time.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased Cell Death Over Time | Chronic Cytotoxicity: The concentration of this compound, while non-toxic in the short-term, may be causing cumulative damage. | Perform a long-term dose-response experiment to identify a lower, non-toxic concentration for chronic exposure. Consider using a clonogenic assay to assess long-term survival.[1] |
| Solvent Toxicity: The cumulative effect of the solvent (e.g., DMSO) may be contributing to cell death. | Ensure the final concentration of the solvent is well below the known toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control in all experiments. | |
| Nutrient Depletion/Waste Accumulation: In long-term cultures, standard media change schedules may be insufficient. | Monitor the pH of the culture medium and the health of the cells daily. Increase the frequency of media changes if necessary. | |
| Decreased Proliferation Rate | Cytostatic Effects: this compound may be inhibiting cell cycle progression without causing immediate cell death. | Analyze the cell cycle distribution of this compound-treated cells using flow cytometry. Assess proliferation using methods like BrdU incorporation or a clonogenic assay. |
| Cellular Senescence: Prolonged exposure to a stressor can induce a state of irreversible growth arrest. | Use a senescence-associated β-galactosidase staining kit to test for senescent cells in your culture. | |
| Loss of Drug Efficacy | Drug Instability: this compound may be degrading in the cell culture medium at 37°C.[2] | Determine the stability of this compound in your specific culture medium over time using analytical methods like HPLC or LC-MS.[2][3] Replenish the media with fresh this compound at a frequency that ensures a stable concentration. |
| Development of Drug Resistance: Cells may adapt to the presence of this compound over time by altering signaling pathways or drug efflux mechanisms. | Analyze the expression of drug resistance markers (e.g., ABC transporters). Consider developing a drug-resistant cell line through gradual dose escalation to study resistance mechanisms. |
Quantitative Data Summary
The following table summarizes known effective and cytotoxic concentrations of this compound from short-term studies. It is crucial to note that these concentrations are likely not suitable for long-term experiments and should only be used as a reference for designing initial dose-response studies for chronic exposure.
| Cell Line | Effect | Concentration (EC50 / IC50) | Exposure Time | Reference |
| HepAD38 | Inhibition of HBV DNA | 2.910 µmol/L | Not Specified | [1] |
| Huh7 | Inhibition of HBV DNA | 2.349 µmol/L | Not Specified | [1] |
| Rat Hippocampal Neurons | Neuroprotection against NMDA toxicity | 30 µM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay (MTT/WST-1 Assay)
Objective: To determine the effect of chronic this compound exposure on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they do not become over-confluent during the experiment. Allow cells to adhere overnight.
-
Treatment Initiation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a no-treatment control.
-
Long-Term Incubation and Maintenance: Incubate plates at 37°C in a humidified incubator. Every 48-72 hours, perform a full or partial media change with freshly prepared this compound-containing media. The frequency should be determined based on the stability of this compound and the metabolic rate of the cells.[1]
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, 14), add MTT or WST-1 reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Clonogenic Assay for Long-Term Survival
Objective: To assess the ability of single cells to form colonies after long-term exposure to this compound, providing a measure of long-term survival and reproductive integrity.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Long-Term Treatment: Treat the cells with various concentrations of this compound. Change the media with fresh drug every 2-3 days for the duration of the experiment (e.g., 10-14 days).
-
Colony Formation: Allow the cells to grow until visible colonies are formed in the control wells.
-
Staining and Quantification: Wash the colonies with PBS, fix them with a solution like 10% methanol, and stain with 0.5% crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action as an H1 receptor antagonist.
Caption: Experimental workflow for establishing a long-term this compound cell culture study.
Caption: Potential off-target effects of long-term this compound exposure in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of this compound against neuronal damage induced by limbic status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antazoline Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antihistamine compound antazoline in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a first-generation antihistamine characterized by a chemical structure that includes an imidazoline ring, a diphenylamine moiety, and a benzyl group.[1] Like many aromatic and heterocyclic small molecules, its structure gives it the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[2]
Q2: Does this compound exhibit autofluorescence?
A2: While specific, publicly available excitation and emission spectra for this compound are limited, its known ultraviolet (UV) absorbance profile suggests a strong potential for autofluorescence. This compound has a UV absorbance maximum at approximately 242 nm and shows absorbance in the 260-340 nm range.[1][3][4] Compounds with absorbance in this region, particularly those containing imidazole and aromatic rings, can emit their own fluorescence when excited by light, potentially leading to false-positive signals in an assay.[5][6]
Q3: Can this compound cause fluorescence quenching?
A3: Yes, it is plausible that this compound can act as a fluorescence quencher. Quenching is a process where a compound reduces the fluorescence intensity of a fluorophore.[7] This can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) and dynamic (collisional) quenching.[8] Given this compound's chemical structure, it could interact with common fluorophores, leading to a decrease in the expected signal and potentially causing false-negative results.
Q4: Which types of fluorescence-based assays are most susceptible to interference from this compound?
A4: Any assay that relies on the detection of fluorescence is potentially at risk. This includes, but is not limited to:
-
Biochemical assays: Such as those using fluorescent substrates or products, Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET).[9]
-
Cell-based assays: Including flow cytometry, high-content screening, and fluorescence microscopy.
-
Reporter gene assays: Assays that utilize fluorescent proteins (e.g., GFP, RFP) or luciferase enzymes that produce a light-based signal.
Assays using excitation wavelengths in the UV or blue regions of the spectrum are particularly vulnerable to autofluorescence from compounds like this compound.[10]
Q5: How can I determine if this compound is interfering with my assay?
A5: A systematic approach involving a series of control experiments is the most effective way to identify interference. Key steps include:
-
Autofluorescence Check: Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, but without the fluorophore or other assay components.
-
Quenching Assessment: Measure the fluorescence of your assay's fluorophore with and without this compound to see if there is a concentration-dependent decrease in signal.
-
Orthogonal Assays: Validate your findings using a different detection method that is not based on fluorescence, if possible.[2]
Troubleshooting Guides
Issue 1: Higher-than-expected fluorescence signal in the presence of this compound.
This is a strong indication of autofluorescence .
Troubleshooting Workflow for Autofluorescence
Caption: A logical workflow for troubleshooting high fluorescence signals, likely due to autofluorescence.
Issue 2: Lower-than-expected fluorescence signal in the presence of this compound.
This suggests that fluorescence quenching may be occurring.
Troubleshooting Workflow for Fluorescence Quenching
Caption: A logical workflow for troubleshooting low fluorescence signals, likely due to quenching.
Data Presentation
Present your findings from control experiments in clear, concise tables.
Table 1: Autofluorescence of this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity | Standard Deviation | Net Fluorescence (Signal - Vehicle) |
| 0 (Vehicle) | 150 | 10 | 0 |
| 1 | 500 | 25 | 350 |
| 5 | 2500 | 120 | 2350 |
| 10 | 5000 | 250 | 4850 |
| 25 | 12000 | 600 | 11850 |
| 50 | 25000 | 1300 | 24850 |
Table 2: Fluorescence Quenching by this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (Fluorophore + this compound) | Standard Deviation | % Quenching |
| 0 (Fluorophore Only) | 50000 | 2500 | 0% |
| 1 | 45000 | 2200 | 10% |
| 5 | 35000 | 1800 | 30% |
| 10 | 25000 | 1300 | 50% |
| 25 | 12500 | 650 | 75% |
| 50 | 5000 | 300 | 90% |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, opaque microplate (e.g., 96- or 384-well)
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.
-
In a microplate, add the this compound dilutions to triplicate wells.
-
Add assay buffer with the vehicle control (e.g., DMSO) to another set of triplicate wells.
-
Set the microplate reader to the excitation and emission wavelengths used for your primary fluorophore.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis: Subtract the average fluorescence of the vehicle control wells from the average fluorescence of each this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's reporter molecule.
Materials:
-
This compound stock solution
-
Fluorescent reporter (fluorophore) stock solution
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Prepare a working solution of your fluorescent reporter at the final assay concentration.
-
In a microplate, add the fluorescent reporter solution to all wells.
-
Add the this compound dilutions to triplicate wells.
-
Add vehicle control to another set of triplicate wells.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence of wells containing both the fluorophore and this compound to wells containing only the fluorophore. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
Visualization of Interference Mechanisms
Signaling Pathway of Fluorescence Interference
Caption: Mechanisms of this compound interference in a fluorescence-based assay.
References
- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Antazoline pH-Dependent Stability & Kinetics
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the pH-dependent stability and kinetic analysis of Antazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
A1: this compound's stability is highly dependent on the pH of the solution. Generally, it is most stable in acidic to neutral conditions, with the maximum stability observed around pH 5.0.[1][2] The degradation rate increases significantly in semi-alkaline conditions (pH 6.0-7.4) and also in strongly acidic conditions (pH below 3.0).[1][2] Due to limited solubility, studies are often capped at a pH of 7.4.[1][2]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in the pH range of 3.0–7.4 is the hydrolysis of its imidazoline ring.[1][2] This reaction results in the formation of N-(2-aminoethyl)-2-(N-benzylanilino)acetamide, also referred to as ABA.[1][2] In highly acidic environments (pH 0–2), the degradation is more complex and involves the formation of a colorful intermediate in addition to the primary hydrolysis product.[1][2]
Q3: What kinetic model describes this compound degradation?
A3: In the pH range of 3.0 to 7.4, the degradation of this compound typically follows first-order kinetics.[3] The overall degradation process is a composite of three distinct pathways: semi-alkaline hydrolysis (pH 7.4–6.0), non-catalyzed hydrolysis (around pH 5.0), and acidic hydrolysis (pH 4.0–3.0).[1][2][4]
Q4: Are there validated analytical methods to study this compound stability?
A4: Yes, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed and validated.[5][6][7][8] These methods can effectively separate this compound from its degradation products, allowing for accurate quantification.[7][9] Common detection wavelengths are 280 nm or 285 nm.[7][9]
Quantitative Data Summary
The following table summarizes the observed first-order degradation rate constants (k) for this compound at various pH values.
| pH | Rate Constant (k), h⁻¹ | Stability Profile |
| 7.4 | 0.016 | Significant Degradation |
| 6.0 | 0.0012 | Increased Stability |
| 5.0 | Not specified, but noted as the point of minimum degradation rate (maximum stability) | Most Stable |
| 4.0 | 0.065 | Degradation Rate Increases |
| 3.0 | 0.090 | Rapid Degradation |
| (Data sourced from a kinetic analysis study. Conditions may vary between experiments.)[1][2] |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a typical forced degradation study to determine the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound Hydrochloride/Phosphate (Reference Standard)
-
Hydrochloric Acid (0.1 M, 1 M)
-
Sodium Hydroxide (0.1 M, 1 M)
-
Phosphate Buffer (e.g., 20 mM)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
pH Meter
-
Incubator/Water Bath
-
HPLC or UHPLC system with PDA/UV detector
2. Buffer and Sample Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 7, 9). Use appropriate buffer systems (e.g., phosphate for neutral pH, HCl/KCl for acidic pH).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[10]
-
For each pH condition, dilute the stock solution with the respective buffer to a final working concentration (e.g., 50-100 µg/mL).
3. Stress Conditions (Hydrolysis):
-
Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl. If no degradation is observed, a stronger acid concentration (e.g., 1 M HCl) or elevated temperature (e.g., 60°C) can be applied.[11]
-
Neutral Hydrolysis: Use a neutral pH buffer (e.g., pH 7.0).
-
Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Similar to acidic conditions, stress can be increased with higher molarity or temperature if needed.[11]
-
Incubate all samples at a controlled temperature (e.g., 40°C or 60°C) for a predetermined period (e.g., 24, 48, 72 hours).[10]
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC/UHPLC method. An example method:
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics by plotting the natural logarithm of the remaining drug concentration versus time. If the plot is linear, the reaction is first-order.
-
The slope of the line will be the negative of the observed degradation rate constant (k).
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stressed Conditions
-
Question: I have exposed my this compound sample to 0.1 M HCl and 0.1 M NaOH at room temperature, but the HPLC chromatogram shows no significant degradation after 24 hours. What should I do?
-
Answer: This indicates that the stress conditions are too mild. According to forced degradation guidelines, if no degradation is seen, you should increase the intensity of the stressor.[10][11]
-
Solution 1: Increase Temperature: Elevate the temperature of your study to 50-60°C.[10] Hydrolysis reactions are often temperature-dependent.
-
Solution 2: Increase Stressor Concentration: Increase the concentration of the acid or base to 1 M.
-
Solution 3: Extend Duration: Increase the duration of the study beyond 24 hours.
-
Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
-
Question: My HPLC method is not separating the main this compound peak from a smaller, adjacent peak that appears after hydrolysis. How can I improve the resolution?
-
Answer: This is a common method development challenge. A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all degradation products.
-
Solution 1: Modify Mobile Phase: Adjust the ratio of your organic solvent (acetonitrile/methanol) to the aqueous buffer. A lower organic content generally increases retention time and can improve separation.
-
Solution 2: Change pH of Mobile Phase: The ionization state of this compound and its degradants can be altered by changing the mobile phase pH, which can significantly impact chromatographic selectivity.
-
Solution 3: Use a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Solution 4: Adjust Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, though it will increase the run time.
-
Issue 3: Unexpected Colorful Intermediate Observed
-
Question: During my degradation study at very low pH (pH < 2), the solution turned a dark blue/violet color. Is this expected?
-
Answer: Yes, this is a documented phenomenon. In highly acidic media (pH 0-2), the degradation mechanism of this compound is more complex than simple hydrolysis and involves the formation of a colorful intermediate.[1][2] This is a key finding and should be investigated further using techniques like HPLC-MS to identify the structure of this intermediate.
Visualizations
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. The influence of pH on the stability of this compound: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The influence of pH on the stability of this compound: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for this compound and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Minimizing Variability in Antazoline Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Antazoline bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor. By competitively blocking the binding of histamine to this receptor, this compound prevents the downstream signaling cascade that leads to allergic and inflammatory responses.[1]
Q2: What are the common types of bioassays used for this compound?
Common bioassays for this compound include competitive binding assays and functional assays. Competitive binding assays, often utilizing fluorescence polarization or radiolabeled ligands, measure the ability of this compound to displace a known ligand from the H1 receptor. Functional assays, such as calcium flux assays, measure the downstream cellular response to H1 receptor activation and its inhibition by this compound.
Q3: What are the primary sources of variability in this compound bioassays?
Variability in this compound bioassays can arise from several factors, including:
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, such as the H1 receptor preparation, labeled ligands (e.g., fluorescent tracers or radioligands), and buffer components, can significantly impact assay performance.
-
Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions can introduce significant errors, leading to high variability in the results.
-
Incubation Times and Temperatures: Inconsistent incubation times and temperature fluctuations can affect the binding equilibrium and enzymatic reactions, contributing to variability.
-
Instrument Calibration and Settings: Improper calibration of plate readers or other instruments can lead to inconsistent readings.
-
Cell-Based Assay Variability: For functional assays, cell health, passage number, and density can introduce variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
High Background Signal
Problem: The signal in the negative control or non-specific binding wells is unusually high, reducing the assay window.
| Potential Cause | Recommended Solution |
| Non-specific binding of the labeled ligand to the plate or other components. | Use plates with low protein-binding surfaces. Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer. |
| Contaminated reagents or buffers. | Prepare fresh buffers and reagents. Ensure all glassware and plasticware are clean. |
| Suboptimal washing steps (in filtration-based assays). | Increase the number or volume of wash steps to more effectively remove unbound labeled ligand. |
| High concentration of the labeled ligand. | Titrate the labeled ligand to determine the optimal concentration that provides a good signal-to-noise ratio. |
Low or No Signal
Problem: The overall signal is weak or absent, making it difficult to obtain meaningful data.
| Potential Cause | Recommended Solution |
| Inactive or degraded reagents (e.g., receptor, labeled ligand). | Use fresh aliquots of reagents and ensure proper storage conditions. Avoid repeated freeze-thaw cycles. |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths, as well as the gain settings on the plate reader, are appropriate for the fluorophore being used. |
| Insufficient incubation time. | Ensure the incubation time is sufficient to reach binding equilibrium. This can be determined through time-course experiments. |
| Low receptor concentration or activity. | Use a fresh preparation of H1 receptor membranes or cells. Verify the activity of the receptor preparation. |
High Variability Between Replicates
Problem: There is a large standard deviation between replicate wells, leading to poor precision.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent to ensure a homogeneous solution in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. |
| Cellular heterogeneity (in cell-based assays). | Ensure a uniform cell suspension and even plating of cells in each well. Use cells within a consistent passage number range. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of H1 Receptor Antagonists
This table provides a comparison of the binding affinities (Ki values) of this compound and other common H1 receptor antagonists. Lower Ki values indicate higher binding affinity.
| Compound | H1 Receptor Ki (nM) | Reference |
| This compound | Data not consistently available in comparative format | |
| Mepyramine | 0.8 - 2.5 | [2][3] |
| Diphenhydramine | 1.1 - 50 | [4] |
| Cetirizine | 2.5 - 6.3 | |
| Loratadine | 1.1 - 30 | [5] |
| Desloratadine | 0.4 - 1.0 | [3] |
Note: Ki values can vary depending on the specific assay conditions, radioligand, and tissue/cell source used.
Experimental Protocols
Representative Protocol: this compound Competitive Binding Assay using Fluorescence Polarization
This protocol describes a representative competitive binding assay to determine the IC50 of this compound at the H1 receptor using fluorescence polarization.
Materials:
-
Human H1 receptor membrane preparation
-
Fluorescently labeled H1 receptor antagonist (e.g., a fluorescent derivative of mepyramine) as a tracer
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of this compound hydrochloride in assay buffer.
-
Dilute the H1 receptor membrane preparation in assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 5 µL of assay buffer to the "blank" wells.
-
Add 5 µL of the fluorescent tracer to all other wells.
-
Add 5 µL of assay buffer to the "maximum binding" (B0) wells.
-
Add 5 µL of a saturating concentration of a known unlabeled H1 antagonist (e.g., mepyramine) to the "non-specific binding" (NSB) wells.
-
Add 5 µL of each this compound dilution to the "competition" wells.
-
Add 10 µL of the diluted H1 receptor membrane preparation to all wells except the "blank" wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the average mP of the blank wells from all other wells.
-
Calculate the percentage of specific binding for each this compound concentration using the following formula: % Specific Binding = 100 * (mP_sample - mP_NSB) / (mP_B0 - mP_NSB)
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A generalized workflow for a competitive binding assay to determine this compound's potency.
References
Validation & Comparative
A Comparative Analysis of Antazoline and Naphazoline in Ophthalmic Formulations
For Researchers, Scientists, and Drug Development Professionals
Ophthalmic formulations combining the antihistaminic properties of Antazoline and the vasoconstrictive effects of Naphazoline are a cornerstone in the management of allergic conjunctivitis. This guide provides a detailed comparative analysis of these two active pharmaceutical ingredients, supported by experimental data, to aid in research and development.
Executive Summary
This compound, a first-generation H1 receptor antagonist, effectively alleviates the ocular itching associated with allergic reactions by blocking the action of histamine.[1][2] Naphazoline, an alpha-adrenergic agonist, provides rapid relief from conjunctival redness by constricting dilated blood vessels.[3] Clinical evidence strongly supports the synergistic effect of their combination, demonstrating superior efficacy in managing the multifaceted symptoms of allergic conjunctivitis compared to either agent alone.[1][4][5]
Quantitative Performance Data
The following table summarizes the comparative efficacy of this compound, Naphazoline, and their combination in ophthalmic formulations, based on data from clinical trials.
| Parameter | This compound (0.5%) | Naphazoline (0.05%) | This compound (0.5%) + Naphazoline (0.05%) | Placebo | Source |
| Ocular Itching | Significant reduction | No significant effect | Significant reduction | No effect | [1][2] |
| Conjunctival Redness (Whitening) | No significant effect | Significant reduction | Superior reduction compared to Naphazoline alone | No effect | [1][2] |
| Conjunctival Inflammation | Superior to placebo | Superior to placebo | Statistically significantly superior to placebo | - | [5] |
| Tearing | Superior to placebo | Superior to placebo | Superior to placebo | - | [5] |
| Photophobia | Superior to placebo | Superior to placebo | Statistically significantly superior to placebo | - | [5] |
Mechanism of Action
This compound: As a histamine H1 receptor antagonist, this compound competitively and reversibly binds to H1 receptors on conjunctival nerve endings and blood vessels. This action blocks histamine-induced nerve stimulation, thereby reducing itching, and prevents histamine-induced increases in vascular permeability.
Naphazoline: Naphazoline is a sympathomimetic agent that acts as a potent agonist at α-adrenergic receptors on the smooth muscle of conjunctival blood vessels.[3] This stimulation leads to vasoconstriction, reducing blood flow and consequently diminishing conjunctival erythema (redness) and edema.
Signaling Pathways
The distinct mechanisms of this compound and Naphazoline are initiated by their interaction with different cellular receptors, as depicted in the following signaling pathway diagrams.
Caption: this compound's H1 receptor antagonist signaling pathway.
Caption: Naphazoline's α-adrenergic agonist signaling pathway.
Experimental Protocols
The evaluation of ophthalmic formulations containing this compound and Naphazoline typically involves the Conjunctival Allergen Challenge (CAC) model, a standardized method for inducing and assessing the signs and symptoms of allergic conjunctivitis in a controlled setting.
Conjunctival Allergen Challenge (CAC) Protocol
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., ragweed, cat dander) are recruited.
-
Allergen Titration: At a baseline visit, increasing concentrations of the allergen are instilled into the conjunctival sac to determine the dose that elicits a predefined level of allergic response (e.g., a score of ≥2 for itching and redness on a 0-4 scale).
-
Treatment Administration: In subsequent visits, subjects are randomized to receive the investigational drug (this compound, Naphazoline, or their combination) or placebo in a double-masked fashion.
-
Allergen Challenge: After a specified period following treatment administration (e.g., 15 minutes for onset of action, or several hours for duration of action), the predetermined allergen dose is instilled in both eyes.
-
Symptom and Sign Assessment: Ocular signs and symptoms are evaluated by both the subject and the investigator at multiple time points post-challenge (e.g., 3, 5, and 10 minutes).
-
Ocular Itching: Assessed by the subject on a standardized 0-4 scale (0 = none, 4 = severe).
-
Ocular Redness (Hyperemia): Graded by the investigator using a validated photographic scale (0-4 or 0-5). Objective quantification can be achieved using computer-based image analysis systems that measure the percentage of red pixels or blood vessel area.[6][7]
-
The following diagram illustrates the typical workflow for a clinical trial employing the CAC model.
Caption: A typical experimental workflow for the CAC model.
Conclusion
The combination of this compound and Naphazoline in ophthalmic formulations provides a dual-action approach to the management of allergic conjunctivitis. This compound effectively targets the histamine-mediated itching, while Naphazoline rapidly reduces the visible sign of redness. The synergistic action of these two compounds results in a more comprehensive and effective relief of symptoms than can be achieved with either agent alone, making their combination a valuable therapeutic option. Future research could focus on advanced drug delivery systems to optimize their ocular bioavailability and duration of action.
References
- 1. Effects of topically applied occular decongestant and antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound phosphate and naphazoline hydrochloride, singly and in combination for the treatment of allergic conjunctivitis-a controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Validating the Binding of Antazoline to Histamine H1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Antazoline's binding to the histamine H1 receptor (H1R), offering a comparative perspective against other first and second-generation antihistamines. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound is a first-generation antihistamine that effectively binds to the histamine H1 receptor, acting as a competitive antagonist.[1][2] This guide presents quantitative data on its binding affinity (Ki) in comparison to other H1 antagonists. Furthermore, it details the experimental protocols for key assays used to validate these findings and illustrates the associated signaling pathways and experimental workflows.
Comparative Analysis of H1 Receptor Binding Affinities
The binding affinity of an antagonist to its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the H1 receptor binding affinities for this compound and a selection of other first and second-generation antihistamines. It is important to note that variations in experimental conditions (e.g., tissue source, radioligand, assay buffer) can influence Ki values.
| Antagonist | Generation | Chemical Class | H1 Receptor Ki (nM) | Source |
| This compound | First | Imidazoline | 32-39 | |
| Diphenhydramine | First | Ethanolamine | 16 | [3] |
| Chlorpheniramine | First | Alkylamine | 3.2 | [3] |
| Hydroxyzine | First | Piperazine | 2 | [3] |
| Cetirizine | Second | Piperazine | 2.5 | [3] |
| Levocetirizine | Second | Piperazine | 3 | [3] |
| Loratadine | Second | Piperidine | 27 | [3] |
| Desloratadine | Second | Piperidine | 0.4 | [3] |
| Fexofenadine | Second | Piperidine | 10 | [3] |
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon histamine binding, the Gq/11 protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological effects of histamine. This compound, as an H1R antagonist, blocks the initial step of this cascade by preventing histamine from binding to the receptor.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols
The validation of this compound's binding to the H1 receptor and its antagonistic effects relies on established in vitro assays. Below are detailed protocols for two key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine, a high-affinity H1 receptor antagonist.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin or unlabeled mepyramine) to determine background binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Add a fixed concentration of [³H]mepyramine to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the H1 receptor, specifically the release of intracellular calcium.
Caption: Calcium Mobilization Assay Workflow.
Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-induced calcium mobilization.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293, CHO, HeLa).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Test Compound: this compound hydrochloride.
-
Agonist: Histamine.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence Plate Reader: Capable of kinetic reading.
Methodology:
-
Cell Preparation:
-
Seed the H1R-expressing cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture until confluent.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the cell plate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of histamine (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells to stimulate the H1 receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The data and protocols presented in this guide validate the binding of this compound to the histamine H1 receptor and provide a framework for its comparative evaluation. Radioligand binding assays confirm its affinity for the H1 receptor, while functional assays such as calcium mobilization demonstrate its antagonistic activity. This information is crucial for researchers in the fields of pharmacology and drug development for the characterization of existing and novel H1 receptor antagonists.
References
Antazoline's Reach: A Comparative Guide to its Cross-Reactivity with Biogenic Amine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of the cross-reactivity profile of Antazoline, a first-generation antihistamine, with other key biogenic amine receptors. By presenting quantitative binding data, detailed experimental protocols, and illustrating the associated signaling pathways, this document serves as a crucial resource for understanding this compound's polypharmacology. This knowledge is vital for assessing its therapeutic potential and off-target effects in drug discovery and development.
Summary of this compound's Receptor Binding Profile
This compound is primarily classified as a histamine H1 receptor antagonist.[1] As a member of the imidazoline class of compounds, it also exhibits notable interactions with other biogenic amine receptors, a characteristic feature of many first-generation antihistamines known for their poor receptor selectivity.[2] This cross-reactivity is responsible for some of its therapeutic effects as well as its side-effect profile, including anticholinergic activity.[1]
Quantitative Comparison of this compound's Receptor Cross-Reactivity
The following table summarizes the available quantitative data on the binding affinity (Kᵢ) of this compound at various biogenic amine receptors. A lower Kᵢ value signifies a higher binding affinity.
| Receptor Target | Receptor Subtype | This compound Kᵢ (nM) | Reference Tissue/System | Notes |
| Histamine | H1 | 2.1 | Bovine Cerebral Cortex | High affinity for the primary target. |
| Adrenergic | α1 | Data Not Available | - | Structurally related to α-adrenergic antagonists. |
| α2 | Data Not Available | - | Classified as an α2-adrenergic antagonist.[3] | |
| Muscarinic | M (non-selective) | 1,800 | Bovine Cerebral Cortex | Significantly lower affinity compared to H1, explaining its anticholinergic effects. |
Kᵢ (Inhibition Constant): The concentration of a competing ligand (this compound) that occupies 50% of the receptors in the presence of a radioligand. Lower values indicate higher affinity.
Signaling Pathways and Experimental Workflows
The interaction of this compound with different G protein-coupled receptors (GPCRs) blocks distinct intracellular signaling cascades. The diagrams below illustrate the primary pathway inhibited by this compound at the H1 receptor and a typical experimental workflow for determining its receptor binding affinity.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is the standard method to determine the binding affinity (Kᵢ) of a compound like this compound for a specific receptor. This workflow outlines the key steps involved in this quantitative technique.
References
A Comparative Analysis of the Antiarrhythmic Properties of Antazoline and Other Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic properties of Antazoline with other established antiarrhythmic agents. The information is intended to support research and development efforts in the field of cardiology by presenting objective performance data, detailed experimental methodologies, and a clear visualization of the underlying mechanisms of action.
Introduction to this compound
This compound is a first-generation H1 receptor antagonist that has garnered renewed interest for its antiarrhythmic properties. Historically used for allergic conjunctivitis, its "quinidine-like" effects on cardiac electrophysiology have positioned it as a potential agent for the pharmacological cardioversion of atrial fibrillation (AF). This guide will delve into the electrophysiological profile of this compound and compare it to agents from the Vaughan Williams classification system.
Comparative Efficacy in Pharmacological Cardioversion of Atrial Fibrillation
The primary clinical application of intravenous this compound as an antiarrhythmic is the conversion of recent-onset atrial fibrillation to sinus rhythm. The following table summarizes the success rates of this compound in comparison to other agents.
| Agent | Vaughan Williams Class | Cardioversion Success Rate (%) | Time to Conversion (minutes) | Key References |
| This compound | Ia (presumed) | 63 - 85.3% | 10 - 31.7 | [1][2] |
| Propafenone | Ic | 52.1 - 78.6% | 30 | [2] |
| Amiodarone | III (with properties of I, II, & IV) | 58 - 66.9% | Slower onset | [1][3] |
| Metoprolol | II | Primarily for rate control; not a first-line agent for pharmacological cardioversion. | N/A for cardioversion | [4][[“]] |
| Diltiazem | IV | Primarily for rate control; low success for cardioversion (around 6% for spontaneous conversion with pretreatment). | N/A for cardioversion | [6][7] |
| Verapamil | IV | Limited efficacy for direct cardioversion, but may prevent early recurrence after electrical cardioversion. | N/A for cardioversion | [8][9] |
Electrophysiological Properties: A Quantitative Comparison
The antiarrhythmic effects of these agents are a direct result of their modulation of cardiac ion channels, which in turn alters the electrophysiological properties of the heart. The following table provides a quantitative comparison of their effects on key electrophysiological parameters in humans.
| Parameter | This compound | Propafenone | Amiodarone (Chronic Oral) | Metoprolol | Diltiazem |
| Atrial Effective Refractory Period (AERP) | Increase | Increase | Significant Increase (from 263 to 321 ms) | No significant change | No significant change |
| AV Nodal Effective Refractory Period (AVNERP) | No significant change | Increase | Significant Increase (from 348 to 478 ms) | Increase (from 337 to 398 ms for slow pathway) | Increase (36-70 ms at long cycle lengths) |
| His-Purkinje Conduction (HV Interval) | Prolongation | Prolongation | Significant Increase (from 52 to 64 ms) | No significant change | No significant change |
| Intra-atrial Conduction Time | Prolongation | Prolongation | Increase | No significant change | No significant change |
| QRS Duration | Prolongation | Prolongation | Significant Increase (from 103 to 115 ms) | No significant change | No significant change |
| QTc Interval | Prolongation | Prolongation | Significant Increase (from 413 to 470 ms) | No significant change | No significant change |
| References | [10][11] | [12][13] | [14] | [15][16][17] | [6][18] |
Mechanisms of Action: Signaling Pathways
The differential effects of these antiarrhythmic agents stem from their unique interactions with cardiac ion channels and receptors. The following diagrams illustrate their primary mechanisms of action.
Caption: Mechanism of Action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of amiodarone for the prevention of atrial fibrillation recurrence after cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoprolol and Cardioversion for Atrial Fibrillation - American College of Cardiology [acc.org]
- 5. consensus.app [consensus.app]
- 6. Rate-dependent effects of diltiazem on human atrioventricular nodal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diltiazem pretreatment on direct-current cardioversion in patients with persistent atrial fibrillation: a single-blind, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of verapamil on immediate recurrence of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Verapamil in the cardioversion of atrial fibrillation. Clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachycardia-induced change of atrial refractory period in humans: rate dependency and effects of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic effects of amiodarone in patients with refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-invasive evaluation of the effect of metoprolol on the atrioventricular node during permanent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ahajournals.org [ahajournals.org]
A Comparative Analysis of Antazoline and Second-Generation Antihistamines in Allergic Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation antihistamine, Antazoline, and several leading second-generation antihistamines. The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data from preclinical and clinical studies.
Core Differences: A Mechanistic Overview
First and second-generation antihistamines primarily function as inverse agonists at the histamine H1 receptor. The binding of histamine to this G protein-coupled receptor (GPCR) initiates a signaling cascade responsible for allergic symptoms. Antihistamines counteract this by binding to the receptor and stabilizing it in an inactive conformation.
The principal distinction between the two generations lies in their molecular properties, which significantly influence their clinical profiles. First-generation antihistamines, such as this compound, are lipophilic molecules that can readily cross the blood-brain barrier, leading to notable central nervous system (CNS) effects, primarily sedation. In contrast, second-generation antihistamines are typically more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier that actively removes them from the CNS. This results in a significantly lower incidence of sedative and cognitive side effects.[1]
Furthermore, first-generation antihistamines exhibit lower receptor selectivity, often demonstrating affinity for muscarinic, alpha-adrenergic, and serotonin receptors. This contributes to a wider array of side effects, including dry mouth, blurred vision, and dizziness. Second-generation antihistamines are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile.[1]
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between this compound and a selection of second-generation antihistamines.
Table 1: Receptor Binding Affinity (Ki in nM)
Lower Ki values indicate a higher binding affinity for the receptor.
| Drug | Generation | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| This compound | First | 72.44[2] | 1110 (H2), 1163 (H3)[3] |
| Cetirizine | Second | 2.5[1] | >10,000[1] |
| Levocetirizine | Second | 3[1] | >10,000[1] |
| Loratadine | Second | 27[1] | >10,000[1] |
| Desloratadine | Second | 0.4[1] | >10,000[1] |
| Fexofenadine | Second | 10[1] | >10,000[1] |
| Emedastine | Second | 1.3[3] | 49,067 (H2), 12,430 (H3)[3] |
| Ketotifen | Second | - | 858 (H2), 1752 (H3)[3] |
| Olopatadine | Second | - | - |
| Levocabastine | Second | - | 420 (H2), 82 (H3)[3] |
Note: Data is compiled from various sources and experimental conditions may vary. A dash (-) indicates that data was not found in the searched literature.
Table 2: Clinical Efficacy in Allergic Conjunctivitis
| Comparison | Study Design | Key Findings | Reference |
| Naphazoline/Antazoline vs. Multiple Agents | Multicenter, single-masked, randomized study with 240 patients. | Good improvement of symptoms was achieved in at least 70% of patients treated with epinastine, ketotifen, fluorometholone, and olopatadine. Naphazoline/antazoline demonstrated lower tolerability. | [4][5] |
| This compound/Tetryzoline vs. Levocabastine | German study on acute allergic conjunctivitis. | This compound/tetryzoline had a more rapid onset of action (approximately 30 minutes) and greater reductions in ocular symptoms compared to levocabastine. | [5] |
| Emedastine vs. Levocabastine | Prospective, multicenter, randomized, double-masked, parallel-group study with 221 patients. | Emedastine was statistically superior to levocabastine in preventing and alleviating the signs and symptoms of allergic conjunctivitis after 7 days of use. | [6] |
| Ketotifen vs. Levocabastine and Placebo | Randomized study with 519 subjects. | Ketotifen produced a significantly better outcome than levocabastine for relief of signs and symptoms of seasonal allergic conjunctivitis. | [7] |
| Olopatadine vs. Ketotifen | Meta-analysis of seven randomized controlled trials. | Olopatadine was associated with significantly lower hyperemia compared to ketotifen, but there was no significant difference in itching, tearing, or papillae. | [8] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of antihistamines for the H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human histamine H1 receptor are prepared from cell lines (e.g., HEK293T). The cells are harvested, lysed, and homogenized. The homogenate is then centrifuged to pellet the membranes, which are subsequently resuspended in a suitable buffer.[9][10]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antihistamine.[9][11]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.[9][10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9][10]
-
Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Histamine-Induced Wheal and Flare Suppression Test
Objective: To assess the in vivo efficacy of antihistamines in suppressing histamine-induced skin reactions.
Methodology:
-
Control Test: A drop of histamine solution (e.g., histamine dihydrochloride 1:1,000) is applied to the forearm of healthy adult subjects and introduced into the skin with a disposable lancet.[12]
-
Measurement: After a set period (e.g., 20 minutes), the diameters of the resulting papule (wheal) and surrounding erythema (flare) are measured.[12]
-
Drug Administration: The test is repeated after oral administration of the antihistamine being studied.
-
Comparison: The percentage reduction in the wheal and flare areas after drug administration is calculated and compared to the control measurements.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling Cascade via Gq Protein Activation.
Experimental Workflow for Antihistamine Efficacy Comparison
Caption: Generalized Workflow for Comparing Antihistamine Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. A randomized, double-blind, placebo-controlled comparison of emedastine 0.05% ophthalmic solution with loratadine 10 mg and their combination in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of allergic conjunctivitis: results of a 1-month, single-masked randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical evaluation of twice-daily emedastine 0.05% eye drops (Emadine eye drops) versus levocabastine 0.05% eye drops in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
In Vivo Comparison of Antazoline and Olopatadine for Allergic Rhinitis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Antazoline and Olopatadine for the treatment of allergic rhinitis. Due to a notable lack of direct head-to-head in vivo clinical trials, this comparison synthesizes available data on their individual mechanisms of action, clinical efficacy, and safety profiles.
Executive Summary
Olopatadine, a second-generation antihistamine with mast cell stabilizing properties, demonstrates a well-documented profile of efficacy and safety in the management of allergic rhinitis, supported by numerous clinical trials.[1][2][3][4][5] In contrast, this compound, a first-generation antihistamine, has a long history of use, primarily in ophthalmic preparations for allergic conjunctivitis, and lacks robust, publicly available in vivo data from dedicated clinical trials for allergic rhinitis.[6] This guide will explore the distinct pharmacological characteristics of each compound and present the available clinical evidence to inform research and development decisions.
Mechanism of Action
This compound is a first-generation H1-receptor antagonist.[7][8][9][10][11] Its primary mechanism involves competitively blocking histamine from binding to H1 receptors on nerve endings, smooth muscles, and glandular cells.[7][8] This action helps to alleviate symptoms such as itching, sneezing, and rhinorrhea.[7] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which may lead to central nervous system effects like sedation.[8] It also possesses some anticholinergic properties, which can contribute to the drying of mucous membranes.[8][9]
Olopatadine exhibits a dual mechanism of action, functioning as both a selective H1-receptor antagonist and a mast cell stabilizer.[12][13][14] By blocking H1 receptors, it effectively mitigates the immediate allergic symptoms mediated by histamine.[14][15][16] Additionally, Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[12][13][14] This dual action addresses both the early and late phases of the allergic response. Olopatadine is a second-generation antihistamine with limited penetration of the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation agents.[16]
Signaling Pathway of Allergic Rhinitis and Intervention Points of this compound and Olopatadine
Caption: Allergic cascade and points of drug intervention.
Comparative Efficacy
A direct in vivo comparison of the efficacy of this compound and Olopatadine in allergic rhinitis is not available in the current body of scientific literature. The following summarizes the efficacy data for each compound based on individual studies.
This compound: There is a notable absence of published, randomized, controlled clinical trials specifically evaluating the efficacy of intranasal this compound for allergic rhinitis. Its use in this indication is inferred from its known antihistaminic properties and its availability in some regions in nasal drop or spray formulations.[6]
Olopatadine: Numerous multicenter, randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of Olopatadine nasal spray (0.4% and 0.6%) in treating seasonal allergic rhinitis (SAR).[2][3]
| Performance Metric | Olopatadine Nasal Spray (0.6%) | Placebo | Reference |
| Mean Reduction in Reflective Total Nasal Symptom Score (rTNSS) from Baseline | 26.8% (p=0.003 vs placebo) | 18.4% | [3] |
| Improvement in Overall Ocular Symptoms | Statistically significant improvement vs placebo | - | [2] |
| Onset of Action | Observed within 15 minutes | - | [4] |
Safety and Tolerability
This compound: As a first-generation antihistamine, this compound is associated with potential side effects, including:
-
Local irritation such as a burning or stinging sensation upon application.[9]
-
Dryness of the nasal mucosa.[17]
-
Systemic effects due to absorption, such as drowsiness, dizziness, and dry mouth, which are characteristic of older antihistamines.[9][18]
-
Prolonged use may lead to rebound congestion.[18]
Olopatadine: Olopatadine nasal spray is generally well-tolerated.[2] The most commonly reported adverse events in clinical trials include:
-
Epistaxis (nosebleed).[20]
-
Nasal discomfort or irritation.[22]
-
Drowsiness, although less frequent than with first-generation antihistamines.[21][22][23]
| Adverse Event | Olopatadine Nasal Spray (0.6%) | Azelastine Nasal Spray (0.1%) | Placebo | Reference |
| Bitter Taste | 12.2% | 19.7% | 1.7% | [3] |
| Epistaxis | ≤3.7% | ≤3.7% | ≤3.7% | [3] |
| Nasal Discomfort | ≤3.7% | ≤3.7% | ≤3.7% | [3] |
Experimental Protocols
Representative Olopatadine Clinical Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]
-
Patient Population: Patients aged 12 years and older with a history of seasonal allergic rhinitis and a positive skin test to a relevant local allergen.[3]
-
Treatment Arms:
-
Olopatadine hydrochloride nasal spray 0.6%
-
Active control (e.g., Azelastine hydrochloride nasal spray 0.1%)
-
Placebo (inactive vehicle)[3]
-
-
Dosing Regimen: Two sprays per nostril twice daily for a duration of 14-16 days.[2][3]
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the average morning and evening 12-hour reflective Total Nasal Symptom Score (rTNSS). The rTNSS typically includes scores for sneezing, runny nose, itchy nose, and nasal congestion.[2][3][4]
-
Secondary Endpoints: Instantaneous TNSS (iTNSS), total ocular symptom scores (TOSS), and individual symptom scores.[2][4]
-
-
Safety Assessments: Monitoring of adverse events, nasal examinations, and cardiovascular parameters.[3]
Experimental Workflow for an Olopatadine Clinical Trial
Caption: A typical clinical trial workflow for allergic rhinitis.
Conclusion
Based on the available evidence, Olopatadine is a well-characterized therapeutic agent for allergic rhinitis with a dual mechanism of action and proven efficacy and safety in numerous clinical trials. This compound, as a first-generation antihistamine, is expected to be effective in managing symptoms of allergic rhinitis; however, there is a significant gap in the literature regarding its clinical trial data for this specific indication. Its potential for sedative and anticholinergic side effects is a key consideration. For researchers and drug developers, Olopatadine serves as a benchmark with a robust dataset, while the clinical profile of intranasal this compound for allergic rhinitis remains an area for potential further investigation.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Safety and efficacy of olopatadine hydrochloride nasal spray for the treatment of seasonal allergic rhinitis to mountain cedar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of olopatadine hydrochloride nasal spray 0.6% in the treatment of seasonal allergic rhinitis: a phase III, multicenter, randomized, double-blind, active- and placebo-controlled study in adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of olopatadine-mometasone combination nasal spray for the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olopatadine nasal spray for the treatment of seasonal allergic rhinitis in patients aged 6 years and older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound [drugcentral.org]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. Comprehensive review of olopatadine: The molecule and its clinical entities - ProQuest [proquest.com]
- 13. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]
- 15. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 17. Antazol | 0.1% | Nasal Drop | এ্যান্টাজোল ০.১% নাকের ড্রপ | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 18. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 19. What are the side effects of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 20. medcentral.com [medcentral.com]
- 21. Olopatadine Nasal Spray: MedlinePlus Drug Information [medlineplus.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Olopatadine nasal Uses, Side Effects & Warnings [drugs.com]
A Comparative Guide to Validating a Stability-Indicating HPLC Method for Antazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Antazoline. It includes detailed experimental protocols, comparative data on method performance, and visual representations of the experimental workflow and the pharmacological pathway of this compound. This document is intended to assist researchers and analytical scientists in developing and validating robust analytical methods for the quality control of pharmaceutical formulations containing this compound.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a first-generation antihistamine, acting as a histamine H1 receptor antagonist.[1][2][3] It is commonly used in ophthalmic solutions, often in combination with a vasoconstrictor like naphazoline or tetryzoline, to provide symptomatic relief from allergic conjunctivitis.[2][3] The stability of a drug substance like this compound is a critical attribute that can be affected by various environmental factors such as heat, light, humidity, and interaction with other excipients in the formulation. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, excipients, or other potential interfering substances. The development and validation of such methods are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound in pharmaceutical formulations and for stability studies due to its high resolution, sensitivity, and specificity.[4][5] This guide will focus on a validated Reversed-Phase HPLC (RP-HPLC) method and compare it with a more recent Ultra-High-Performance Liquid Chromatography (UHPLC) method, which offers significant advantages in terms of speed and efficiency.[6][7][8]
Experimental Protocols
Method 1: Validated Stability-Indicating RP-HPLC Method
This method is suitable for the simultaneous determination of this compound and Naphazoline in ophthalmic formulations.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 80:20 v/v).[1][2]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to a known concentration (e.g., 0.25 mg/mL).
-
Sample Solution: Dilute the pharmaceutical formulation with the mobile phase to achieve a theoretical this compound concentration within the linear range of the method.
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[9][10] This involves subjecting the drug to various stress conditions to induce degradation. The HPLC method must be able to resolve the this compound peak from any degradation products formed.
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH. A known degradation product under basic conditions is N-[(N-benzylanilino)acetyl]ethylenediamine.[5]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
Method 2: Rapid Stability-Indicating UHPLC Method
This method offers a significant reduction in analysis time and solvent consumption compared to the conventional HPLC method.[6][7][8]
Chromatographic Conditions:
-
Column: ACE Excel 2 C18-PFP (e.g., 100 mm x 2.1 mm, 2 µm particle size).[7][8]
-
Mobile Phase: Acetonitrile and phosphate buffer (e.g., 60:40 v/v, pH 3.0) containing 0.5% triethylamine.[7][8]
Standard, Sample, and Forced Degradation Preparation:
The preparation procedures are similar to those described for the HPLC method, with adjustments in concentrations to suit the higher sensitivity of the UHPLC system.
Method Validation and Data Comparison
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following tables summarize the typical validation parameters for the described HPLC and UHPLC methods for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Table 1: System Suitability Parameters
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ~1.1 | ~1.0 | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 5000 | > 2000 |
| Resolution (Rs) | > 2.0 (from nearest peak) | > 2.0 (from nearest peak) | > 1.5 |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UHPLC Method |
| Linearity Range | 0.11 - 0.35 mg/mL[2] | 0.5 - 100 µg/mL[6][7][8] |
| Correlation Coefficient (r²) | ≥ 0.999[2] | ≥ 0.998[6][7][8] |
| Limit of Detection (LOD) | 0.3 µg/mL[2] | Not explicitly stated, but expected to be lower than HPLC |
| Limit of Quantitation (LOQ) | Not explicitly stated, but typically 3x LOD | Not explicitly stated, but typically 3x LOD |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.6 - 100.4%[7][8] |
| Precision (RSD%) | < 2.0%[1] | < 2.0%[6][7][8] |
| Specificity | Well-resolved from degradation products | Complete separation from degradation products[6][7][8] |
| Retention Time (this compound) | ~2.7 minutes[1] | ~1.86 minutes[6][7][8] |
| Run Time | ~10 minutes | ~4.5 minutes[6][7][8] |
Comparison Summary:
The UHPLC method demonstrates significant advantages over the conventional HPLC method, including a much shorter run time, leading to higher sample throughput and reduced solvent consumption.[6][7][8] The UHPLC method also shows comparable or better performance in terms of linearity, accuracy, and precision.
Alternative Analytical Methods
While HPLC and UHPLC are the preferred methods, other techniques have been reported for the determination of this compound, which can be useful in specific contexts.
-
Spectrophotometry: UV-Visible spectrophotometric methods, including derivative and ratio spectra methods, have been developed for the simultaneous determination of this compound in combination with other drugs.[3] These methods are generally simpler and faster than chromatography but may lack the specificity required for stability-indicating assays, especially in the presence of multiple degradation products.
-
Capillary Electrophoresis (CE): CE is another separation technique that has been applied to the analysis of this compound. It offers high separation efficiency and low sample and reagent consumption.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the signaling pathway of this compound.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.
Conclusion
The development and validation of a stability-indicating HPLC method are paramount for ensuring the quality and safety of this compound-containing pharmaceutical products. While traditional HPLC methods are robust and reliable, the adoption of UHPLC technology can offer significant improvements in efficiency, leading to faster analysis times and reduced operational costs. The choice of method will depend on the specific needs and available instrumentation of the laboratory. Regardless of the chosen technology, a thorough validation according to ICH guidelines is mandatory to ensure the method is fit for its intended purpose. The provided protocols and data serve as a valuable resource for analytical scientists in this endeavor.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interaction of imidazoline alpha-adrenergic receptor antagonists with histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. H1-receptor antagonists: safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antazoline's Cellular Effects: A Review of Related Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the cytotoxic, pro-apoptotic, and cell cycle-altering effects of compounds structurally related to Antazoline, a first-generation antihistamine. Due to a notable lack of publicly available data on the specific effects of this compound on diverse cancer cell lines, this report synthesizes findings from studies on quinazoline derivatives. These compounds share a core structural similarity with this compound and offer potential insights into its hypothesized anticancer activities.
It is crucial to emphasize that the data presented below pertains to quinazoline derivatives and not this compound itself. Direct experimental validation of this compound's effects on these cell lines is required.
Cytotoxicity Profile of Structurally Related Quinazoline Derivatives
The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various quinazoline derivatives across a panel of human cancer cell lines, providing a preliminary basis for comparing their cytotoxic potential.
| Cell Line | Cancer Type | Compound ID | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | AK-3 | 10.38 ± 0.27 | [1] |
| AK-10 | 8.55 ± 0.67 | [1] | ||
| MCF-7 | Breast Adenocarcinoma | AK-3 | 6.44 ± 0.29 | [1] |
| AK-10 | 3.15 ± 0.23 | [1] | ||
| SH-SY5Y | Neuroblastoma | AK-3 | 9.54 ± 0.15 | [1] |
| AK-10 | 3.36 ± 0.29 | [1] | ||
| HEK293 | Human Embryonic Kidney (Non-cancerous) | AK-3, AK-10 | Non-toxic at 25 µM | [1] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Studies on quinazoline derivatives suggest that their anticancer activity may be mediated through the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression.
Apoptosis Induction
Several quinazoline derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds AK-3 and AK-10, after a 48-hour treatment at a concentration of 10 µM, induced significant apoptosis in SH-SY5Y cells, with apoptotic cell death values of 78.2% and 77.6%, respectively, compared to 1.16% in untreated cells[1]. This suggests that these compounds activate the cellular machinery leading to programmed cell death.
Cell Cycle Arrest
In addition to apoptosis, some quinazoline derivatives have been observed to cause cell cycle arrest, primarily at the G1 phase. Treatment of SH-SY5Y cells with compounds AK-3 and AK-10 resulted in a significant increase in the percentage of cells in the G0/G1 phase (59% and 62%, respectively), compared to 53% in untreated cells[1]. This indicates that these compounds may interfere with the molecular checkpoints that regulate the transition from the G1 to the S phase of the cell cycle, thereby inhibiting cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cellular effects of compounds like this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different cell cycle phases (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of PI.[7][8][9]
Visualizing Cellular Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Signaling Pathway for Apoptosis Induction
Caption: Proposed signaling pathways for apoptosis induction by quinazoline derivatives.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: General experimental workflow for in vitro cellular assays.
Conclusion
While direct evidence for this compound's effects on a wide range of cancer cell lines is currently lacking in the scientific literature, studies on structurally similar quinazoline derivatives provide a foundation for hypothesizing its potential anticancer activities. These related compounds have demonstrated cytotoxicity, the ability to induce apoptosis, and the capacity to cause cell cycle arrest in various cancer cell lines. The experimental protocols and workflows detailed in this guide provide a framework for conducting the necessary research to elucidate the specific effects of this compound. Further investigation is imperative to determine if this compound shares the anticancer properties of its structural analogs and to explore its potential as a repurposed therapeutic agent.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Antazoline Quantification: A Comparative Guide to HPLC and CE Methods
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Antazoline, an H1 receptor antagonist often used in ophthalmic and nasal preparations, requires robust analytical methods for its determination. This guide provides a detailed cross-validation of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The comparison is based on published experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Experimental Protocols
The methodologies outlined below are synthesized from validated methods published in peer-reviewed journals.
High-Performance Liquid Chromatography (HPLC) Protocol
A prevalent method for the analysis of this compound is reversed-phase HPLC. A typical experimental setup is as follows:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column is frequently used. For instance, a Kinetex (150 × 4.6mm ID × 5 μm) column has been shown to be effective.[1]
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. One effective mobile phase consists of a mixture of 0.05% trifluoroacetic acid (TFA) in water (pH adjusted to 3.0 with 5M NaOH) and acetonitrile in a 63:37 (v/v) ratio.[1] Another validated method uses a mobile phase of phosphate buffer and methanol (80:20 v/v).[2][3]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]
-
Injection Volume: A 10 μL injection volume is typical for this analysis.[1][2]
-
Detection: UV detection is set at a wavelength of 215 nm or 285 nm for monitoring the analyte.[1][2]
-
Temperature: The analysis is generally performed at room temperature.[1]
Capillary Electrophoresis (CE) Protocol
Capillary Electrophoresis offers an alternative approach with different separation principles. A representative CE method is detailed below:
-
CE System: A standard capillary electrophoresis instrument.
-
Capillary: A fused silica capillary.
-
Background Electrolyte (BGE): A 20 mM phosphate buffer at pH 7.0 is an effective BGE for the separation.[1]
-
Separation Voltage: An applied voltage of 22 kV is used to drive the electrophoretic separation.[1]
-
Injection: Samples are introduced using a pressure injection at 50 mbar for 17 seconds.[1]
-
Temperature: The capillary temperature is maintained at 25°C.[1]
-
Detection: On-column UV detection is performed.
Quantitative Data Comparison
The performance of HPLC and CE methods for this compound quantification can be evaluated based on key validation parameters. The following tables summarize the quantitative data from comparative studies.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | HPLC | CE | Reference(s) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | [1] |
| Precision (RSD%) | |||
| Intraday | < 0.92% | < 2.8% | [1] |
| Interday | < 0.92% | < 2.8% | [1] |
| Intermediate | 0.37 - 1.07% | - | [2] |
| Recovery | 97.9 - 102.7% | 97.9 - 102.7% | [1] |
| Limit of Detection (LOD) | 0.3 µg/mL | - | [3] |
| Limit of Quantification (LOQ) | - | - |
Data not always available for direct comparison in a single study.
Table 2: Chromatographic and Electrophoretic Parameters
| Parameter | HPLC | CE | Reference(s) |
| Retention Time (min) | ~2.71 | - | [2] |
| Analysis Time | < 5 minutes | - | [4][5] |
Method Workflows
The following diagrams illustrate the general experimental workflows for HPLC and CE analysis.
Logical Comparison of Methods
The choice between HPLC and CE often depends on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation.
Conclusion
Both HPLC and CE are suitable and validated methods for the quantification of this compound in pharmaceutical formulations. The choice between the two techniques should be guided by the specific analytical needs.
-
HPLC stands out for its superior precision, as evidenced by lower RSD values, and its robustness, making it a reliable workhorse for routine quality control analysis.[1]
-
CE offers the advantages of lower solvent and sample consumption, contributing to a "greener" analytical approach. Its different separation mechanism can also be beneficial for resolving complex mixtures or as an orthogonal technique for method validation.
Ultimately, the data suggests that while both methods demonstrate excellent linearity and recovery, HPLC may be preferred when high precision is the primary concern.[1] Conversely, CE is a strong candidate when minimizing waste and analyzing small sample volumes are key priorities.
References
- 1. Determination of this compound and tetrahydrozoline in ophthalmic solutions by capillary electrophoresis and stability-indicating HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antazoline: A Guide for Laboratory Professionals
The proper disposal of antazoline, a first-generation antihistamine used in research and pharmaceutical development, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties and potential hazards, this compound cannot be treated as common waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation.[1][2][3][4] Therefore, its waste must be managed in accordance with local and national regulations for chemical waste.
Hazard Profile of this compound
For quick reference, the hazard classifications for this compound are summarized below. This information underscores the importance of handling its waste with care.
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from multiple Safety Data Sheets)[1][2][3][4] |
Step-by-Step Disposal Protocol for this compound
This procedure outlines the necessary steps for the safe handling and disposal of this compound waste, including pure chemical, contaminated materials, and empty containers within a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust respirator or work in a well-ventilated area such as a fume hood.[2][5]
Step 2: Waste Segregation and Containment
Proper segregation is the foundation of compliant chemical waste management.
-
Designated Waste Stream: this compound waste must be segregated from general laboratory and household trash.[1]
-
Containment: Collect all this compound waste—including residual powder, contaminated wipes, weighing boats, and personal protective equipment—in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled in accordance with institutional and regulatory standards, typically including the words "Hazardous Waste" and the full chemical name "this compound."
Step 3: Prohibited Disposal Methods
To prevent environmental contamination and non-compliance with regulations, certain disposal methods are strictly forbidden.
-
No Drain Disposal: Do not dispose of this compound down the sink or in any sewer system.[1][5] This practice is prohibited by regulations like the EPA's Subpart P for hazardous pharmaceutical waste.[6][7]
-
No General Trash Disposal: Do not place this compound waste in the regular trash.[1]
Step 4: Arrange for Professional Disposal
The final disposal of chemical waste must be handled by certified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2]
-
Follow Regulations: Disposal must be conducted at an approved waste disposal plant or treatment facility in accordance with all applicable federal, state, and local laws.[3][4] The most common method for treating pharmaceutical waste is incineration by a licensed facility.[6]
Step 5: Empty Container Management
Even containers that appear empty may retain chemical residues.
-
Treat as Waste: Unless thoroughly decontaminated, empty this compound containers should be managed as hazardous waste.[1][2]
-
Rinsing: If institutional procedures allow for container rinsing, the rinsate must be collected and disposed of as hazardous waste. Do not rinse into the sewer system.
-
Prevent Reuse: Puncture or otherwise render the container unusable to prevent reuse before disposal.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Personal protective equipment for handling Antazoline
Essential Safety and Handling Guide for Antazoline
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[2][3] | Prevents dermal contact. Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Double gloving is recommended.[4][5] | Provides an additional layer of protection, especially when compounding or handling contaminated items.[4] | |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][3] | Protects eyes from splashes or airborne dust particles.[3] |
| Body Protection | A protective, low-permeability, disposable gown or a fully buttoned lab coat with tight-fitting cuffs.[2][3][5] | Protects skin from exposure and prevents contamination of personal clothing.[3] |
| Respiratory Protection | An N95 (US) or equivalent dust mask/respirator. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] | Minimizes inhalation of this compound dust or aerosols, which can cause respiratory irritation.[1][2] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential for the safe management of this compound in a laboratory setting.
I. Safe Handling Protocol
This step-by-step guide outlines the procedure for safely handling this compound.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[1]
-
Verify that a safety shower and eye wash station are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound.
-
Clearly label the work area and restrict access to authorized personnel only.[5]
2. Donning PPE:
-
Wash hands thoroughly before starting.[5]
-
Don PPE in the following order: gown, respiratory protection, eye protection, and then gloves (the outer pair of gloves should go over the gown cuff).[5]
3. Handling the Compound:
-
Handle this compound powder carefully to avoid the formation of dust and aerosols.[2]
-
If weighing the powder, do so within a fume hood or a ventilated balance enclosure.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.[2][5]
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first and disposed of as contaminated waste.[5]
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[5]
II. Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[1][3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal.[3][6]
III. Disposal Plan
This compound and any materials contaminated with it are considered chemical waste and must be disposed of according to institutional, local, and national regulations.[1]
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, paper towels, and gowns, must be disposed of as hazardous waste.[3]
-
Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter the sewage system or waterways.[1][4]
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory environment.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
